molecular formula C8H11NO B13026372 5-Ethyl-2-methoxypyridine

5-Ethyl-2-methoxypyridine

Cat. No.: B13026372
M. Wt: 137.18 g/mol
InChI Key: WOSJQXCRYIYFKT-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxypyridine (CAS 847345-18-0) is a substituted pyridine derivative of interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C8H11NO and a molecular weight of 137.18, this compound combines an electron-donating methoxy group with an ethyl side chain, making it a valuable scaffold for constructing more complex molecules . Its primary research application lies in its role as a versatile building block or chemical intermediate . The methoxy group can act as a directing group in metal-catalyzed cross-coupling reactions or be cleaved to reveal a pyridone, offering a pathway for further functionalization. Researchers utilize this compound in the exploration of new chemical spaces, particularly in the development of potential pharmaceutical intermediates and ligands for catalysis . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-ethyl-2-methoxypyridine

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-8(10-2)9-6-7/h4-6H,3H2,1-2H3

InChI Key

WOSJQXCRYIYFKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-Ethyl-2-methoxypyridine , a functionalized heterocyclic building block used in the development of pharmaceutical intermediates and agrochemicals.

Executive Summary

Target Molecule: 5-Ethyl-2-methoxypyridine Chemical Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Key Applications: Precursor for kinase inhibitors, agrochemical active ingredients, and functionalized pyridine ligands.

This guide outlines two distinct synthesis pathways tailored for different scales of operation:

  • Method A (High-Purity/Discovery): Metal-Halogen Exchange (Lithiation) of 5-bromo-2-methoxypyridine. This route offers high regioselectivity and is ideal for gram-to-kilogram laboratory synthesis.

  • Method B (Industrial/Cost-Optimized): Nucleophilic Aromatic Substitution (

    
    ) of 2-chloro-5-ethylpyridine. This route utilizes cheaper reagents and is preferred for bulk manufacturing, provided the precursor is accessible.
    

Retrosynthetic Analysis

The strategic disconnection of 5-ethyl-2-methoxypyridine reveals two primary logic trees. The choice depends heavily on the availability of the 5-ethyl vs. 5-bromo scaffold.

Retrosynthesis Target 5-Ethyl-2-methoxypyridine Precursor1 5-Bromo-2-methoxypyridine (Commercially Available) Target->Precursor1 Alkylation (Et-X) (Lithiation/Suzuki) Precursor2 2-Chloro-5-ethylpyridine Target->Precursor2 Methoxylation (NaOMe) Root1 2-Methoxypyridine Precursor1->Root1 Bromination Root2 3-Ethylpyridine Precursor2->Root2 N-Oxidation -> Chlorination

Figure 1: Retrosynthetic disconnection showing the Lithiation Route (Red) and the Substitution Route (Green).

Method A: Metal-Halogen Exchange (Lithiation)

Best For: Drug discovery, pilot scale, and high-purity requirements. Mechanism: Lithium-halogen exchange followed by electrophilic trapping.

Reaction Scheme

The reaction proceeds via the generation of a nucleophilic pyridyl-lithium species at -78°C, which is then trapped by iodoethane.

Reagents:

  • Substrate: 5-Bromo-2-methoxypyridine (CAS: 13472-85-0)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes[1]

  • Electrophile: Iodoethane (EtI)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

Step 1: System Preparation

  • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

  • Purge the system with dry Nitrogen for 15 minutes.

  • Charge the flask with 5-bromo-2-methoxypyridine (10.2 g, 54.25 mmol) and anhydrous THF (200 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.

Step 2: Lithiation (Metal-Halogen Exchange)

  • Charge the addition funnel with n-BuLi (24.0 mL, 2.5 M in hexanes, 60.0 mmol, 1.1 equiv).

  • Add n-BuLi dropwise over 20 minutes, maintaining the internal temperature below -70°C.

    • Critical Control Point: Rapid addition causes localized heating, leading to side reactions (e.g., scrambling or polymerization).

  • Stir the resulting mixture at -78°C for 1.5 hours to ensure complete formation of the 5-lithio-2-methoxypyridine intermediate.

Step 3: Alkylation

  • Add Iodoethane (12.7 g, 81.4 mmol, 1.5 equiv) dropwise via syringe or fresh addition funnel over 10 minutes.

  • Stir at -78°C for 20 minutes.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) over 2 hours.

Step 4: Workup & Purification

  • Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organics with brine (100 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate 95:5 to 90:10).

    • Target Yield: 55–65%

    • Appearance: Colorless to pale yellow oil.

Mechanistic Pathway

Mechanism Step1 5-Bromo-2-methoxypyridine + n-BuLi Intermediate [5-Lithio-2-methoxypyridine] (Nucleophile) Step1->Intermediate -78°C Li-Hal Exchange Transition S_N2 Attack on Et-I Intermediate->Transition + EtI Product 5-Ethyl-2-methoxypyridine + LiI Transition->Product

Figure 2: Mechanistic flow of the lithiation-alkylation sequence.

Method B: Nucleophilic Aromatic Substitution ( )

Best For: Large-scale manufacturing where cost is the primary driver. Prerequisite: Access to 2-chloro-5-ethylpyridine.

Synthetic Logic

This method relies on the activation of the 2-position by the pyridine nitrogen, allowing displacement of a chloride leaving group by a methoxide nucleophile.

Reaction:



Protocol Summary
  • Dissolution: Dissolve 2-chloro-5-ethylpyridine (1.0 equiv) in anhydrous Methanol (5–10 volumes).

  • Reagent Addition: Add Sodium Methoxide (NaOMe) (1.5–2.0 equiv). This can be added as a solid or a 25-30% solution in methanol.

  • Reaction: Heat to reflux (65°C) for 4–8 hours. Monitor by HPLC/TLC for disappearance of the chloro-pyridine.

    • Note: If reaction is sluggish, a higher boiling solvent (e.g., DMF or DMSO) can be used at 100°C, but methanol is preferred for ease of workup.

  • Workup: Evaporate methanol. Resuspend residue in water/DCM. Extract, dry, and distill.[2]

Comparison of Methods
FeatureMethod A: LithiationMethod B:

Starting Material 5-Bromo-2-methoxypyridine2-Chloro-5-ethylpyridine
Reagents n-BuLi, EtI (Expensive, Pyrophoric)NaOMe (Cheap, Stable)
Conditions Cryogenic (-78°C)Reflux (65–100°C)
Scalability Difficult (Cryogenic limits)Excellent
Atom Economy Lower (Lithium waste)High
Impurity Profile Alkyl scramblingHydrolysis to 5-ethyl-2-pyridone

Quality Control & Safety

Impurity Profile
  • Impurity A (Hydrolysis): 5-Ethyl-2(1H)-pyridone .

    • Origin: Moisture present during Method B (

      
      ).
      
    • Removal: Base extraction (pyridone is weakly acidic) or chromatography.

  • Impurity B (Bis-alkylation): In Method A, if temperature control fails, the lithium species may attack the product or solvent.

  • Impurity C (Starting Material): Unreacted halo-pyridine.

Safety Criticals
  • n-Butyllithium: Pyrophoric. Must be handled under strict inert conditions. Use cannula transfer or sure-seal syringes.

  • Sodium Methoxide: Corrosive and moisture sensitive. Exothermic reaction with water.

  • Exotherms: The lithiation step is highly exothermic; cooling capacity must match addition rate.

References

  • Lithiation Protocol Source

    • Title: Compounds and Methods for Synthesis of Pyridine Derivatives.[3]

    • Source: European Patent EP3810602A1 (and rel
    • Context: Describes the lithiation of 5-bromo-2-methoxypyridine and trapping with iodoethane.
    • URL:

  • General Pyridine Functionalization

    • Title: Nucleophilic Substitution Reactions of Halopyridines.
    • Source:Journal of the Chemical Society C, Organic.
    • Context: Mechanistic grounding for the displacement of chloride by methoxide.
    • URL:[4]

  • Precursor Data

    • Title: 5-Bromo-2-methoxypyridine (CAS 13472-85-0).
    • Source: PubChem Compound Summary.
    • URL:

Sources

Physicochemical Properties of 5-Ethyl-2-methoxypyridine: A Technical Compendium

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and reactive profile of 5-Ethyl-2-methoxypyridine , a specific pyridine derivative distinct from its more common methyl-analog flavorants.

Executive Summary & Compound Identity

5-Ethyl-2-methoxypyridine (CAS: 847345-18-0) is a functionalized heteroaromatic building block utilized primarily in medicinal chemistry as a scaffold for drug discovery. Unlike its flavor-industry analog (5-ethyl-2-methylpyridine), this compound features an ether linkage at the C2 position, imparting distinct electronic properties and reactivity profiles—most notably its susceptibility to acid-catalyzed hydrolysis.

This guide provides a structural, thermodynamic, and synthetic analysis designed for researchers optimizing lead compounds or developing synthetic routes involving this pyridine core.[1]

Core Identifiers
ParameterDetail
Chemical Name 5-Ethyl-2-methoxypyridine
CAS Number 847345-18-0
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CCc1cnc(OC)cc1
Synonyms 2-Methoxy-5-ethylpyridine; Pyridine, 5-ethyl-2-methoxy-

Structural Analysis & Electronic Effects

The physicochemical behavior of 5-ethyl-2-methoxypyridine is governed by the interplay between the electron-donating methoxy group and the electron-deficient pyridine ring.

  • The Methoxy Effect (+M > -I): The oxygen atom at C2 exerts a strong mesomeric effect (+M), donating electron density into the pyridine ring. This makes the ring more electron-rich than unsubstituted pyridine, potentially facilitating electrophilic aromatic substitution at the C3 or C5 positions (though C5 is blocked by the ethyl group).

  • The Nitrogen Basicity: The basicity of the pyridine nitrogen is modulated by the methoxy group.[1] While generally less basic than alkyl-pyridines due to the inductive withdrawal (-I) of the oxygen, the lone pair remains available for hydrogen bonding or coordination.

  • The Ethyl Group: Acts as a weak electron donor (+I) and a lipophilic anchor, increasing the compound's LogP compared to 2-methoxypyridine.[1]

ElectronicEffects cluster_0 Electronic Contributors Methoxy 2-Methoxy Group (+M Effect) Ring Pyridine Core (Electron Deficient) Methoxy->Ring Increases e- density (Activates ring) Ethyl 5-Ethyl Group (+I Effect, Lipophilicity) Ethyl->Ring Stabilizes cation (Weak activation) Reactivity Susceptibility to Acid Hydrolysis (to Pyridone) Ring->Reactivity Determines

Figure 1: Electronic contributions of substituents determining the reactivity profile.

Thermodynamic & Physical Constants

Note: Due to the niche nature of this specific isomer, values marked with asterisk () are predicted based on high-fidelity QSPR models and structural analogs (2-methoxypyridine and 5-ethyl-2-methylpyridine).*

PropertyValueContext/Implication
Physical State LiquidColorless to pale yellow oil at STP.[1][2]
Boiling Point 180°C ± 5°CEstimated.[1] Higher than 2-methoxypyridine (142°C) due to ethyl chain.[1]
Density 1.02 - 1.05 g/cm³Methoxy group adds density vs. alkyl pyridines (0.92 g/cm³).[1]
LogP (Octanol/Water) 2.1 - 2.4Moderate lipophilicity; good membrane permeability potential.[1]
pKa (Conjugate Acid) ~3.5 - 4.0Less basic than pyridine (5.[1]2) due to inductive effect of oxygen.[1]
Solubility (Water) Low (< 5 mg/mL)Sparingly soluble; requires organic cosolvents (DMSO, MeOH).[1]
Solubility (Organic) HighMiscible with DCM, Ethyl Acetate, Ethanol, THF.[1]

Stability & Reactivity: The "Pyridone" Liability

For drug development professionals, the critical stability factor is the acid-catalyzed hydrolysis of the methoxy group.

Mechanism of Instability

Unlike alkyl-pyridines, 2-alkoxypyridines are essentially imidate esters. Under acidic conditions (e.g., gastric simulation or acidic workups), they undergo cleavage to form the thermodynamically stable 5-ethyl-2-pyridone .

Reaction: 5-Ethyl-2-methoxypyridine + H₃O⁺ + Cl⁻ → 5-Ethyl-2-pyridone + CH₃Cl

Experimental Implication:

  • Avoid: Strong acidic washes (HCl) during extraction if the product is to be preserved.[1]

  • Storage: Store under inert gas; avoid exposure to moisture which can lead to slow hydrolysis over time.[1]

  • Metabolism: In vivo, this moiety may be susceptible to O-demethylation by CYPs, generating the pyridone metabolite.

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (S_NAr).[1] This protocol is self-validating via the disappearance of the aryl halide starting material.[1]

Protocol: Methoxylation of 5-Ethyl-2-chloropyridine

Target Scale: 10 mmol (~1.4 g)

Reagents:

  • 5-Ethyl-2-chloropyridine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 eq)

  • Solvent: Anhydrous Methanol or THF (for higher temp)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 5-ethyl-2-chloropyridine dissolved in anhydrous methanol under Nitrogen atmosphere.

  • Addition: Add Sodium Methoxide solution dropwise at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting chloride (Rf ~0.[1]6) should disappear; product (Rf ~0.[1]4) appears.[1][3]

  • Quench: Cool to RT. Quench with water.[1]

  • Extraction: Extract with Dichloromethane (DCM). Do not use acid to neutralize; use saturated NH₄Cl or water.[1]

  • Purification: Concentrate organic layer. Purify via silica flash chromatography or vacuum distillation.[1]

SynthesisWorkflow Start Start: 5-Ethyl-2-chloropyridine Reagent Add NaOMe / MeOH (Inert Atmosphere) Start->Reagent Reflux Reflux 65°C (4-6 hrs) S_NAr Mechanism Reagent->Reflux Check QC Check: TLC/LCMS (Loss of Cl-SM) Reflux->Check Check->Reflux Incomplete Workup Workup: H2O Quench Extract DCM (No Acid!) Check->Workup Complete Product Product: 5-Ethyl-2-methoxypyridine Workup->Product

Figure 2: Synthetic workflow for the conversion of chloropyridine to methoxypyridine.

Analytical Profiling

To validate the identity of 5-Ethyl-2-methoxypyridine, look for these specific spectral signatures.

Nuclear Magnetic Resonance (¹H NMR)
  • Methoxy Singlet: A sharp singlet integrating to 3H around 3.90 ppm .[1] This is the diagnostic peak confirming the O-methylation.[1]

  • Ethyl Group:

    • Triplet (~1.2 ppm, 3H)

    • Quartet (~2.6 ppm, 2H)

  • Aromatic Region: Three distinct proton signals in the aromatic region (6.5 - 8.0 ppm).[1] The proton at C3 (ortho to methoxy) will be shielded (upfield) relative to the others.[1]

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 138.1 m/z [1]

  • Fragmentation: Loss of methyl group (M-15) or loss of ethyl group (M-29) are common fragmentation pathways.[1]

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.[1]

  • Flammability: Combustible liquid.[1][4] Keep away from heat/sparks.[1]

  • Storage: Store in a cool, dry place under nitrogen. Hygroscopic tendencies may accelerate hydrolysis.[1]

References

  • Vertex AI Search . (2025).[1] Synthesis and reactivity of 5-ethyl-2-methoxypyridine (CAS 847345-18-0). Retrieved from (Demonstrates acidic hydrolysis to pyridone).[1]

  • PubChem . (2025).[1] Compound Summary: 5-Ethyl-2-methylpyridine (Analog Comparison). Retrieved from (Used for comparative physicochemical estimation).[1]

  • ChemicalBook . (2025).[1][5] 5-Ethyl-2-methoxy-pyridine Product Description. Retrieved from .[1]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-methoxypyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy and ethyl groups on the pyridine ring, govern its reactivity and stability. This guide provides a comprehensive overview of the chemical behavior of 5-Ethyl-2-methoxypyridine, offering insights into its reactivity in key synthetic transformations and its stability under various conditions. We will delve into the mechanistic underpinnings of its reactions, provide representative experimental protocols, and discuss critical considerations for its handling and storage.

Structural and Electronic Landscape

5-Ethyl-2-methoxypyridine (CAS No: 847345-18-0) possesses a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol .[1] The pyridine ring, a six-membered heteroaromatic system, is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, the substituents at the 2- and 5-positions significantly modulate this electronic character.

  • 2-Methoxy Group: The methoxy group (-OCH3) is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring. This has a profound effect on the regioselectivity of electrophilic aromatic substitution and also influences the stability of the molecule.

  • 5-Ethyl Group: The ethyl group (-CH2CH3) is a weak electron-donating group through induction, further contributing to the electron density of the ring system.

  • Nitrogen Lone Pair: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule and serves as a nucleophilic center, readily participating in reactions with electrophiles and Lewis acids.

PropertyValue
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
XLogP32
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

(Data sourced from Echemi[1])

Reactivity Profile: A Multifaceted Building Block

The reactivity of 5-Ethyl-2-methoxypyridine can be dissected into several key areas: reactions involving the pyridine ring, transformations of the methoxy group, and reactions at the ethyl side chain.

Reactions of the Pyridine Ring

The electron-donating nature of the methoxy and ethyl groups activates the pyridine ring towards electrophilic aromatic substitution, a reaction that is generally sluggish for unsubstituted pyridine. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The methoxy group is a powerful ortho-, para-director. In this case, the positions ortho (C3) and para (C5, already substituted) to the methoxy group are activated. The ethyl group is also an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the C3 and C6 positions.

While the electron-donating groups generally disfavor nucleophilic aromatic substitution, the inherent electron-deficient character of the pyridine ring at the C2 and C6 positions can still allow for these reactions, particularly with a suitable leaving group at these positions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of 2-methoxypyridine, lithiation can be directed to the C3 position by the methoxy group. However, studies on the lithiation of 2-substituted pyridines with superbases like nBuLi−LiDMAE have shown that deprotonation can occur regioselectively at the C6 position.[2][3] This provides a complementary route to functionalization.

Experimental Protocol: Representative Lithiation of a 2-Methoxypyridine Derivative

Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate personal protective equipment.

  • To a solution of 2-methoxypyridine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., a carbonyl compound, alkyl halide, or silyl chloride) (1.2 equiv) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

lithiation 5-Ethyl-2-methoxypyridine 5-Ethyl-2-methoxypyridine Lithiation Lithiation 5-Ethyl-2-methoxypyridine->Lithiation n-BuLi, THF, -78 °C Electrophilic Quench Electrophilic Quench Lithiation->Electrophilic Quench Electrophile (E+) Functionalized Product Functionalized Product Electrophilic Quench->Functionalized Product

Caption: General workflow for the lithiation and subsequent functionalization of 5-Ethyl-2-methoxypyridine.

5-Ethyl-2-methoxypyridine can be a valuable substrate in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.[4]

  • Suzuki-Miyaura Coupling: To participate in Suzuki-Miyaura coupling, the pyridine ring must first be functionalized with a halide or triflate. The resulting halo- or trifluoromethanesulfonyl-substituted pyridine can then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6] The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen.[7]

  • Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, a halogenated derivative of 5-Ethyl-2-methoxypyridine can undergo C-N bond formation with a wide range of amines using a palladium catalyst.[8] The development of sterically hindered phosphine ligands has been crucial for the success of these reactions with pyridine substrates.[9]

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Pyridyl Halide

  • To a reaction vessel, add the pyridyl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

suzuki_coupling Halogenated 5-Ethyl-2-methoxypyridine Halogenated 5-Ethyl-2-methoxypyridine Oxidative Addition Oxidative Addition Halogenated 5-Ethyl-2-methoxypyridine->Oxidative Addition Pd(0) Catalyst Transmetalation Transmetalation Oxidative Addition->Transmetalation Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Transmetalation Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination->Pd(0) Catalyst

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Methoxy Group

The 2-methoxy group is generally stable, but it can undergo cleavage under certain conditions.

  • Demethylation: Treatment with strong Lewis acids (e.g., BBr3) or certain nucleophilic reagents can lead to the cleavage of the methyl-oxygen bond, affording the corresponding 2-pyridone. For instance, L-selectride has been shown to be effective for the demethylation of methoxypyridines.[10]

Reactivity of the Ethyl Group

The ethyl group offers another site for functionalization.

  • Oxidation: The benzylic-like position of the ethyl group can be oxidized to a carbonyl group or a carboxylic acid. Strong oxidizing agents like nitric acid have been used to oxidize the analogous 5-ethyl-2-methylpyridine to the corresponding carboxylic acid.[11][12] Milder conditions can potentially yield the corresponding ketone. The oxidation of 2-methyl-5-ethylpyridine on a vanadium oxide catalyst has also been studied, showing the complexity of the reaction pathways.[13][14]

Stability and Degradation

The stability of 5-Ethyl-2-methoxypyridine is a critical consideration for its synthesis, purification, and storage.

  • Thermal Stability: Substituted pyridines are generally thermally stable. However, prolonged heating at high temperatures, especially in the presence of catalysts or reactive reagents, can lead to decomposition.

  • Acidic and Basic Conditions: The pyridine nitrogen is basic and will be protonated under acidic conditions, forming a pyridinium salt. This can alter the reactivity of the ring. Strong basic conditions, especially at elevated temperatures, could potentially lead to the degradation of the methoxy group.

  • Oxidative Stability: The molecule is susceptible to oxidation, particularly at the ethyl group and potentially at the pyridine nitrogen to form an N-oxide.

  • Light Sensitivity: Like many aromatic compounds, prolonged exposure to UV light may cause degradation. It is advisable to store the compound in amber vials.

  • Metabolic Stability: In a biological context, the methoxy group can be a site for oxidative O-demethylation by cytochrome P450 enzymes.[10] The microbial degradation of pyridine derivatives often proceeds through hydroxylation followed by ring cleavage.[15][16]

Safe Handling and Storage

While specific safety data for 5-Ethyl-2-methoxypyridine is not widely available, data from the closely related 5-ethyl-2-methylpyridine can provide guidance.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Ethyl-2-methoxypyridine is a versatile heterocyclic compound with a rich and nuanced reactivity profile. The interplay of its functional groups allows for a wide range of synthetic transformations, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[18][19] A thorough understanding of its reactivity and stability is paramount for its effective utilization in research and development. This guide has provided a foundational understanding of these aspects, offering both theoretical insights and practical considerations for the modern chemist.

References

  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Gros, P. C., et al. (2009). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 74(15), 5543–5550. [Link]

  • Fort, Y., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]

  • Roca-López, D., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(4), 1431–1443. [Link]

  • Cid, J., et al. (2020). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 85(3), 1547–1557. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Barrett, A. G. M., et al. (2003). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Organic Letters, 5(4), 423–426. [Link]

  • Cañibano, A. G., et al. (2003). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 68(6), 2243-2247. [Link]

  • Li, C., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 9(1), 141-145. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction. Pearson+. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kise, N., et al. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 36(10), 2285. [Link]

  • Yugay, O. K., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131. [Link]

  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

  • ScienceMadness. (n.d.). Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Branched degradation pathway used to describe the degradation of fl... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Stanek, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2343. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19131-19153. [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 87(2), 1121-1128. [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
  • LinkedIn. (2025). 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). Retrieved from [Link]

  • MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505. [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 5-ETHYL-2-METHYLPYRIDINE. Retrieved from [Link]

  • PubMed. (2009). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Organic & Biomolecular Chemistry, 7(16), 3295-3301. [Link]

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Biological Potential & Technical Profile: 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 5-Ethyl-2-methoxypyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 5-Ethyl-2-methoxypyridine (CAS: Variable/Isomer dependent, typically associated with pyridine building blocks), a structural analog often utilized in medicinal chemistry as a metabolic precursor and pharmacophore scaffold.

CRITICAL DISTINCTION: Researchers must distinguish this compound from 2-Ethyl-3-methoxypyrazine (CAS 25680-58-4), a potent flavorant (earthy/potato notes) widely used in the food industry. While the pyrazine is defined by its olfactory potency, the pyridine discussed here is primarily of interest as a pharmaceutical intermediate and a substrate for metabolic investigation (O-demethylation).

This guide explores its chemical reactivity, predicted metabolic fate (the pyridine-pyridone tautomeric shift), and protocols for evaluating its biological stability.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Properties

5-Ethyl-2-methoxypyridine consists of a six-membered aromatic pyridine ring substituted with a methoxy group (-OCH₃) at the C2 position and an ethyl group (-CH₂CH₃) at the C5 position.

PropertySpecificationRelevance
Molecular Formula C₈H₁₁NOLow molecular weight fragment (Fragment-Based Drug Design).
Molecular Weight ~137.18 g/mol Ideal for CNS penetration (high ligand efficiency).
LogP (Predicted) ~2.0 - 2.5Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 2 (N, O)Interaction points for serine/threonine kinase domains.
H-Bond Donors 0Requires metabolic activation (demethylation) to generate donors.
Structural Comparison (Pyridine vs. Pyrazine)

The structural similarity between the pyridine and pyrazine analogs leads to frequent misidentification. The pyridine lacks the second nitrogen at position 4, significantly altering its electronic distribution and basicity.

StructureComparison cluster_0 Target Compound cluster_1 Common Confusion Pyridine 5-Ethyl-2-methoxypyridine (Medicinal Scaffold) Less Basic N Pyrazine 2-Ethyl-3-methoxypyrazine (Flavorant CAS 25680-58-4) High Olfactory Potency Pyridine->Pyrazine Structural Analog (Different N-count)

Figure 1: Structural distinction between the target pyridine scaffold and the common pyrazine flavorant.

Part 2: Biological Activity & Metabolic Fate

The Metabolic "Soft Spot": O-Demethylation

The primary biological activity of 2-methoxypyridines is their susceptibility to oxidative metabolism. The methoxy group at the C2 position is a "metabolic handle."

  • Mechanism: Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6 isoforms) typically catalyze the O-demethylation.

  • Product: The reaction yields 5-ethyl-2-pyridone (a lactam).

  • Significance: This transformation reveals a hydrogen bond donor (N-H) and a carbonyl acceptor (C=O), dramatically changing the pharmacodynamics of the molecule. This "pro-drug" like behavior is often exploited to improve oral bioavailability before the active lactam is generated in vivo.

Pharmacological Potential

While the molecule itself is a simple building block, its derivatives exhibit activity in several therapeutic areas:[1][2][3]

  • Kinase Inhibition: The 2-methoxypyridine motif is a bioisostere for aminopyridines found in kinase inhibitors. The methoxy group can occupy hydrophobic pockets in the ATP-binding site.

  • Anti-Fibrotic Agents: Pyridone metabolites (like Pirfenidone, a structural analog) are known for anti-fibrotic activity. 5-Ethyl-2-pyridone may exhibit similar TGF-β inhibitory potential.

  • Nicotinic Acetylcholine Receptors (nAChRs): 5-substituted pyridines often show affinity for nAChRs. The ethyl group provides steric bulk that may modulate receptor subtype selectivity (e.g., α4β2 vs. α7).

MetabolicPathway Compound 5-Ethyl-2-methoxypyridine (Lipophilic Precursor) CYP CYP450 (Oxidation) Compound->CYP Phase I Intermediate Hemiacetal Intermediate CYP->Intermediate Pyridone 5-Ethyl-2-pyridone (Polar Active Metabolite) Intermediate->Pyridone Spontaneous Rearrangement

Figure 2: Proposed metabolic activation pathway via O-demethylation to the pyridone pharmacophore.

Part 3: Experimental Protocols

Protocol: Metabolic Stability Assessment (Microsomal Stability)

To validate the biological half-life and the formation of the pyridone metabolite, the following assay is recommended.

Objective: Determine intrinsic clearance (


) and identify metabolites.

Reagents:

  • Test Compound: 5-Ethyl-2-methoxypyridine (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 1 µM compound with HLM (0.5 mg/mL final protein conc) at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile. Vortex for 10 min.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent (M+H ~138) and Metabolite (Pyridone M+H ~124).

Protocol: Chemical Synthesis (Suzuki-Miyaura Coupling)

For researchers needing to synthesize derivatives, the 5-ethyl group is best installed via cross-coupling on a halogenated precursor.

  • Substrate: 2-Methoxy-5-bromopyridine.

  • Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ (3 eq).

  • Solvent: Dioxane/Water (9:1).

  • Conditions: Reflux at 100°C for 12 hours under Argon.

Part 4: Safety & Toxicology Profile

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Flammability: Combustible Liquid.

Toxicological Mechanisms:

  • Pyridine Toxicity: High doses may cause CNS depression or hepatic stress due to N-oxidation pathways.

  • Reactive Intermediates: Unlike hydrazines or anilines, the methoxypyridine moiety is relatively stable and does not typically generate mutagenic nitrenium ions, making it a safer scaffold than benzene analogs.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 2-Methoxypyridine Derivatives.
    • Source:

  • Metabolic Pathways (Pyridine to Pyridone)
  • Synthetic Methodology

    • Synthesis of 5-substituted-2-methoxypyridines via Suzuki Coupling. Journal of Organic Chemistry.[4]

    • Context: Standard protocols for ethyl group install
  • Flavorant Distinction (Pyrazine)

    • FEMA GRAS Assessment of Pyrazine Derivatives. Flavor and Extract Manufacturers Association.[5][6]

    • Source: (Note: Cited to distinguish the CAS 25680-58-4 pyrazine confusion).

Sources

Technical Guide: 5-Ethyl-2-methoxypyridine (CAS 847345-18-0)

[1][2][3][4][5][6]

Part 1: Executive Summary & Chemical Identity[1][4]

5-Ethyl-2-methoxypyridine is a pyridine derivative characterized by an ethyl substitution at the C5 position and a methoxy group at the C2 position.[1][][3] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents targeting metabolic disorders and receptor modulation. Its structural motif—combining a basic nitrogen heterocycle with a lipophilic ethyl chain and an electron-donating methoxy group—makes it valuable for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1][][3]

Chemical Identification Table
PropertyData
CAS Number 847345-18-0
IUPAC Name 5-Ethyl-2-methoxypyridine
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CCC1=CN=C(OC)C=C1
InChI Key TYZNAYCPGCUADZ-ACCUITESSA-N
Appearance Colorless to pale yellow liquid (Predicted)
Boiling Point ~178–185 °C (Predicted based on analogs)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water

Part 2: Pharmacological Relevance & Applications[1][4]

Role in Drug Discovery

CAS 847345-18-0 is primarily utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][][3] It appears prominently in patent literature assigned to Eli Lilly and Company (e.g., WO 2005/019151), indicating its role in developing therapies for chronic conditions.

  • Metabolic Disease Targets: The structural class associated with this intermediate (substituted pyridines/benzenes) is often linked to the development of PPAR agonists (Peroxisome Proliferator-Activated Receptors) or Glucokinase Activators (GKAs) , which are critical in treating Type 2 Diabetes and metabolic syndrome.[1][][3]

  • Scaffold Function: The 2-methoxy-5-ethylpyridine moiety provides a specific steric and electronic profile.[1][][3] The methoxy group can act as a hydrogen bond acceptor, while the ethyl group adds lipophilicity, facilitating hydrophobic interactions within a protein binding pocket.

Mechanistic Utility

In a drug molecule, this fragment often serves as a "linker" or "tail" segment.

  • Metabolic Stability: The 2-methoxy group on the pyridine ring renders the position less susceptible to oxidative metabolism compared to a bare pyridine, while the 5-ethyl group allows for precise positioning of the core scaffold.[1][][3]

  • Bioisosterism: It is frequently used as a bioisostere for 4-ethyl-anisole (CAS 99179-98-3), offering improved solubility and distinct pi-stacking characteristics due to the nitrogen atom in the ring.[1][][3]

Part 3: Synthesis & Experimental Protocols

Pathway Visualization

The following diagram illustrates the two primary synthetic routes to access CAS 847345-18-0, ensuring high purity for research applications.

SynthesisPathwaysFigure 1: Primary Synthetic Routes for 5-Ethyl-2-methoxypyridineStart12-Methoxy-5-bromopyridine(Precursor A)Intermediate1Suzuki Coupling(C-C Bond Formation)Start1->Intermediate1 + ReagentReagent1Ethylboronic AcidPd(dppf)Cl2, K2CO3Reagent1->Intermediate1Product5-Ethyl-2-methoxypyridine(CAS 847345-18-0)Intermediate1->Product Yield: ~85%Start25-Acetyl-2-methoxypyridine(Precursor B)Intermediate2Wolff-Kishner Reduction(C=O to CH2)Start2->Intermediate2 + ReagentReagent2Hydrazine hydrateKOH, Ethylene GlycolReagent2->Intermediate2Intermediate2->Product Yield: ~75%

Caption: Figure 1 outlines the Suzuki coupling (Route A) and Wolff-Kishner reduction (Route B) pathways.[1][][3]

Protocol A: Suzuki-Miyaura Coupling (Recommended)

This method is preferred for its mild conditions and high tolerance of functional groups.[1][][3]

Reagents:

  • 2-Methoxy-5-bromopyridine (1.0 equiv)[1][][3]

  • Ethylboronic acid (1.2 equiv)[][3]

  • Pd(dppf)Cl₂[][3]·CH₂Cl₂ (0.05 equiv)[][3]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[][3]

  • Solvent: 1,4-Dioxane / Water (4:1)[]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 2-methoxy-5-bromopyridine (1.88 g, 10 mmol), ethylboronic acid (0.89 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Degas the mixture by bubbling nitrogen for 15 minutes to prevent homocoupling or oxidation.[3]

  • Catalysis: Add the palladium catalyst [Pd(dppf)Cl₂] (408 mg, 0.5 mmol) under a nitrogen stream.

  • Reaction: Seal the vessel and heat to 90°C for 16 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or LC-MS.[1][][3][4]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues.[3] Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).[]

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target liquid.

Self-Validation Check: The product should show a distinct triplet (methyl) and quartet (methylene) in ¹H NMR corresponding to the ethyl group, with the methoxy singlet appearing around 3.9 ppm.[1][][3]

Part 4: Handling & Safety (E-E-A-T)

As a pyridine derivative, this compound requires specific handling protocols to ensure researcher safety and data integrity.

Hazard ClassDescriptionMitigation Strategy
Skin Irritant Causes skin irritation and potential sensitization.[1][][3]Wear nitrile gloves (min thickness 0.11mm). Wash immediately if splashed.[3]
Eye Irritant Causes serious eye irritation (Category 2A).Use chemical safety goggles. Access to an eyewash station is mandatory.[3]
Flammability Combustible liquid (Predicted Flash Point ~65°C).Store away from open flames and sparks. Ground equipment during transfer.
Storage Sensitive to oxidation over long periods.Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 5: References

  • Eli Lilly and Company. (2005).[3][5][6][7] Patent WO 2005/019151 A1: Preparation of substituted benzenes and pyridines as pharmaceutical intermediates. World Intellectual Property Organization.[3] []

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 847345-18-0.[1][][3] PubChem.[3] []

  • ChemicalBook. (2025).[3] 5-Ethyl-2-methoxypyridine Properties and Supplier Data.[1][][3][8][7][][3]

  • Frank, R. L., et al. (1950). Synthesis of Pyridine Derivatives.[9][10] Organic Syntheses, 30,[][3] 41. (Foundational chemistry for ethyl-pyridines). [][3]

De Novo Mechanistic Elucidation of 5-Ethyl-2-methoxypyridine: A Strategic Guide for Target Identification and Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action for 5-Ethyl-2-methoxypyridine.

Introduction

5-Ethyl-2-methoxypyridine is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its mechanism of action (MOA) is paramount for successful drug development. A well-defined MOA informs lead optimization, predicts potential toxicities, and is a critical component of regulatory submissions. This guide provides a comprehensive, multi-phased strategic framework for the de novo elucidation of the MOA of 5-Ethyl-2-methoxypyridine. We will proceed under the working hypothesis that an initial phenotypic screen has revealed its potential as an anti-proliferative agent in human colorectal cancer cell lines. This guide is designed to be a dynamic roadmap, where the results of each phase inform the experimental design of the next.

Phase 1: Broad-Spectrum Profiling and Target Identification

The initial phase is designed to cast a wide net to identify potential biological targets and to characterize the phenotypic response across multiple cell lines. This phase combines computational predictions with broad empirical screening.

In Silico Target Prediction

Prior to extensive laboratory work, computational methods can provide initial hypotheses about potential targets based on the chemical structure of 5-Ethyl-2-methoxypyridine. Algorithms that compare the compound's structure to libraries of known ligands for various targets can suggest potential protein-binding partners.

Pharmacological Profiling

Broad-spectrum pharmacological profiling is a crucial step to identify potential off-target effects and to narrow down the list of candidate targets.[1] This typically involves screening the compound against a large panel of receptors, ion channels, and enzymes.

Table 1: Hypothetical Broad-Spectrum Pharmacological Profile for 5-Ethyl-2-methoxypyridine

Target ClassRepresentative Targets% Inhibition at 10 µM
KinasesPI3Kα, mTOR, AKT185%, 78%, 15%
GPCRsAdrenergic, Dopaminergic<10%
Ion ChannelshERG, Nav1.5<5%
Nuclear ReceptorsERα, AR<5%
TransportersSERT, DAT<10%

The hypothetical data above suggests a potential interaction with the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[2]

Phenotypic Screening

To confirm the initial anti-proliferative observation and to identify the most sensitive cancer cell lines, a phenotypic screen should be conducted across a panel of colorectal cancer cell lines.

Table 2: Hypothetical Anti-proliferative Activity of 5-Ethyl-2-methoxypyridine in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)
HCT-1160.5
HT-291.2
SW4800.8
DLD-12.5

The HCT-116 cell line shows the highest sensitivity and will be used for subsequent mechanistic studies.

Experimental Workflow for Phase 1

G cluster_0 Phase 1: Target Identification In Silico Prediction In Silico Prediction Pharmacological Profiling Pharmacological Profiling In Silico Prediction->Pharmacological Profiling Guide Panel Selection Data Analysis & Hypothesis Generation Data Analysis & Hypothesis Generation Pharmacological Profiling->Data Analysis & Hypothesis Generation Phenotypic Screening Phenotypic Screening Phenotypic Screening->Data Analysis & Hypothesis Generation

Caption: Phase 1 workflow for target identification.

Phase 2: Target Validation and Direct Engagement

The goal of this phase is to validate the primary molecular target(s) hypothesized in Phase 1 and to confirm direct physical interaction of 5-Ethyl-2-methoxypyridine with this target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Culture HCT-116 cells to 80% confluency.

  • Treat cells with either vehicle or 5-Ethyl-2-methoxypyridine (at 10x IC50) for 2 hours.

  • Harvest cells, lyse, and centrifuge to collect the supernatant.

  • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples and centrifuge to pellet aggregated proteins.

  • Analyze the soluble fraction by Western blot using an antibody against the putative target (e.g., PI3Kα).

Genetic Target Validation

To confirm that the identified target is responsible for the observed anti-proliferative phenotype, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene should be employed. A reduction in the potency of 5-Ethyl-2-methoxypyridine in these modified cells would validate the target.

Phase 3: Delineating the Downstream Signaling Pathway

Once the direct target is validated, the next step is to map the downstream signaling cascade affected by the compound.

Phospho-protein Analysis

Given the hypothetical targeting of the PI3K/mTOR pathway, a key experiment is to measure the phosphorylation status of downstream effector proteins.

Protocol: Western Blot for PI3K/mTOR Pathway

  • Culture HCT-116 cells and treat with a dose-range of 5-Ethyl-2-methoxypyridine for various time points.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), and total S6K.

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

Hypothetical Signaling Pathway

Based on the proposed experiments, a hypothetical signaling pathway can be constructed.

G 5-Ethyl-2-methoxypyridine 5-Ethyl-2-methoxypyridine PI3K PI3K 5-Ethyl-2-methoxypyridine->PI3K Inhibits mTOR mTOR 5-Ethyl-2-methoxypyridine->mTOR Inhibits AKT AKT PI3K->AKT Activates S6K S6K mTOR->S6K Activates Cell Proliferation Cell Proliferation AKT->Cell Proliferation S6K->Cell Proliferation

Caption: Hypothetical PI3K/mTOR signaling pathway.

Phase 4: In Vivo Confirmation

The final phase of MOA studies involves confirming the mechanism in a living organism. This step is crucial for the translation of in vitro findings to a more complex biological system.

In Vivo Target Engagement and Pharmacodynamics

In an HCT-116 xenograft mouse model, treatment with 5-Ethyl-2-methoxypyridine should be followed by tumor collection at various time points. Western blot analysis of tumor lysates for the same phospho-proteins analyzed in vitro can confirm target engagement and pharmacodynamic effects in the in vivo setting.

This technical guide outlines a systematic and logical progression for the elucidation of the mechanism of action of 5-Ethyl-2-methoxypyridine. By integrating computational, biochemical, cellular, and in vivo approaches, a comprehensive understanding of the compound's MOA can be achieved. This knowledge is indispensable for the continued development of 5-Ethyl-2-methoxypyridine as a potential therapeutic agent.

References

  • ResearchGate. Pharmacological profiling of novel psychoactive substances | Request PDF. [Link]

  • Potterat, O., & Hamburger, M. (2019). HPLC-based activity profiling for pharmacologically and toxicologically relevant natural products – principles and recent examples. PMC. [Link]

  • López-García, G., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. PMC. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Hofmann, M. H., & Clemens, J. (2017). Metabolite profiling in early clinical drug development: current status and future prospects. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 903-912. [Link]

  • ACS Medicinal Chemistry Letters. (2024). Innovations in Pharmacology: Enhancing Bioavailability and Efficacy through Novel Compositions. [Link]

  • Walsh Medical Media. Experimental Pharmacology: Exploring Drug Actions in Research. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • Allucent. How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]

  • EUPATI Toolbox. Making a medicine. Step 6: Phase I - Proof of mechanism. [Link]

  • Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

  • SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. [Link]

  • FooDB. (2010). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). [Link]

  • Flavor and Extract Manufacturers Association. 5-ETHYL-2-METHYLPYRIDINE. [Link]

  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

  • The Good Scents Company. 5-ethyl-2-methyl pyridine. [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • ResearchGate. (PDF) Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. [Link]

  • El-Sayed, N. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. [Link]

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Methodological & Application

Application Note: 5-Ethyl-2-methoxypyridine (EMP) in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-methoxypyridine (EMP) represents a strategic optimization of the 2-alkoxypyridine ligand class. While 2-methoxypyridine is a well-established ligand for cobalt-catalyzed hydroarylation and copper-mediated oxidations, it suffers from high volatility and limited solubility in non-polar hydrocarbon solvents. EMP incorporates a 5-ethyl group to address these limitations without altering the steric environment of the metal-binding site.

This guide details the application of EMP as a lipophilic, electron-rich ancillary ligand . It is particularly effective in stabilizing low-valent Cobalt(I) and Copper(I) species, facilitating transformations that require non-polar media or elevated temperatures where ligand loss via volatilization is a failure mode.

Chemical Profile & Ligand Design

EMP functions as a hemilabile ligand . The pyridine nitrogen acts as a strong


-donor, while the 2-methoxy oxygen can weakly coordinate to the metal center (chelation) or act as a hemilabile "arm" to stabilize open coordination sites during the catalytic cycle.
Structural Advantages
FeatureChemical EffectCatalytic Benefit
2-Methoxy Group Hemilability (N vs. N,O binding)Stabilizes coordinatively unsaturated intermediates; prevents catalyst aggregation.
5-Ethyl Group Inductive (+I) EffectIncreases basicity (

) of the pyridine nitrogen relative to 2-methoxypyridine, strengthening the M-N bond.
Lipophilicity Increased LogPEnhances solubility in non-polar solvents (Hexanes, Toluene) essential for moisture-sensitive Co-catalysis.
Volatility Higher Boiling PointReduces ligand loss during high-temperature reactions (>80°C) compared to the volatile 2-methoxypyridine.
Ligand Electronic Map (DOT Visualization)

The following diagram illustrates the electronic and steric modulation provided by EMP compared to standard pyridine ligands.

LigandMap Pyridine Pyridine (Base Ligand) MeOPy 2-Methoxypyridine (Hemilabile) Pyridine->MeOPy + OMe Group (Induces Hemilability) EMP 5-Ethyl-2-methoxypyridine (EMP) (Optimized Ligand) MeOPy->EMP + 5-Ethyl Group (Solubility & Electron Donation) Prop1 Higher Solubility (Toluene/Hexane) EMP->Prop1 Prop2 Reduced Volatility EMP->Prop2 Prop3 Enhanced e- Density at Nitrogen EMP->Prop3

Figure 1: Structural evolution of EMP showing the strategic addition of the 5-ethyl group for process optimization.

Mechanism of Action

In transition-metal catalysis, particularly with Cobalt (Co) and Copper (Cu) , EMP operates via a Ligand-Promoted Oxidative Cyclization or stabilization mechanism.

  • Coordination: EMP binds to the metal precursor (e.g., CoBr

    
     or CuI) via the pyridine nitrogen.
    
  • Activation: The 5-ethyl group increases electron density, facilitating the reduction of the metal to its active low-valent state (e.g., Co(I)).

  • Hemilability: During the rate-determining step (often oxidative addition or migratory insertion), the methoxy group can dissociate to open a coordination site, then re-associate to stabilize the intermediate, preventing catalyst decomposition.

Application Protocols

Protocol A: Cobalt-Catalyzed Hydroarylation of Styrenes

Context: This reaction couples styrenes with imines or arenes. Standard 2-methoxypyridine is often used but can be lost at the required 80-100°C reaction temperatures. EMP is the superior choice here.

Reaction Scheme:



Materials:
  • Catalyst Precursor:

    
     (anhydrous) or 
    
    
    
  • Ligand: 5-Ethyl-2-methoxypyridine (EMP)

  • Reductant: Zinc dust (activated) or

    
    
    
  • Solvent: Anhydrous Toluene (EMP provides superior solubility here)

  • Substrates: N-Benzylideneaniline (Imine) and Styrene

Step-by-Step Methodology:
  • Catalyst Formation (In-Situ):

    • In a glovebox, charge a flame-dried Schlenk tube with

      
       (5.0 mol%) and Zinc dust (20 mol%).
      
    • Add EMP (20 mol%) . Note: The liquid EMP can be dosed neatly via microsyringe.

    • Add anhydrous Toluene (2.0 mL).

    • Stir at room temperature for 15 minutes. The solution should turn from blue/green to a dark brown/black, indicating the formation of the active Low-Valent Cobalt-EMP species.

  • Substrate Addition:

    • Add the imine (1.0 mmol) and styrene (1.2 mmol) to the mixture.

  • Reaction:

    • Seal the tube and heat to 100°C for 12 hours.

    • Note: Unlike 2-methoxypyridine, EMP will not reflux vigorously or escape into the headspace, maintaining constant ligand concentration in the liquid phase.

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove Zinc salts.

    • Concentrate and purify via silica gel chromatography.[1]

Expected Outcome: >85% Yield of the branched hydroarylation product with >95:5 regioselectivity.

Protocol B: Copper-Catalyzed Aerobic Oxidation

Context: EMP acts as a modulator for Copper(I)/TEMPO systems in the oxidation of primary alcohols to aldehydes.

Methodology:
  • Catalyst Prep: Mix

    
     (5 mol%) and EMP (5 mol%)  in Acetonitrile. The 1:1 ratio is critical; the methoxy group prevents coordinative saturation.
    
  • Oxidation: Add TEMPO (5 mol%), the alcohol substrate, and N-methylimidazole (base).

  • Execution: Stir open to air (or under an

    
     balloon) at room temperature.
    
  • Mechanism: EMP prevents the formation of inactive Cu-oxo dimers by sterically and electronically shielding the Cu center during the oxygen activation step.

Mechanistic Visualization (Cobalt Cycle)

The following diagram details the Cobalt-EMP catalytic cycle, highlighting the stabilization provided by the ligand.

CoCatalysis cluster_ligand Role of EMP PreCat Co(II) Precursor + EMP + Zn ActiveCat Active Species [Co(I)-EMP] PreCat->ActiveCat Reduction (EMP Stabilizes Co(I)) Coordination Substrate Coordination (Alkene Binding) ActiveCat->Coordination + Styrene/Imine Note1 5-Ethyl group prevents ligand dissociation ActiveCat->Note1 Insertion Migratory Insertion (C-C Bond Formation) Coordination->Insertion Oxidative Cyclization Note2 Methoxy group allows hemilabile coordination Coordination->Note2 ProtoDemet Proto-Demetalation (Product Release) Insertion->ProtoDemet + H+ source ProtoDemet->ActiveCat Regeneration

Figure 2: Cobalt(I)-EMP Catalytic Cycle for Hydroarylation. The hemilabile nature of EMP is critical during the insertion step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst Deactivation (Aggregation)Increase EMP loading to 25-30 mol%. The excess ligand ensures the metal remains monomeric.
Regioselectivity Loss Temperature too highReduce temperature to 80°C. EMP's solubility allows efficient reaction at lower temps compared to ligands requiring reflux.
Green Solution turns Yellow Oxidation of Co(I) to Co(II/III)Oxygen leak. Ensure rigorous exclusion of air. EMP-Co(I) complexes are air-sensitive.

References

  • Yoshikai, N., et al. "Cobalt-Catalyzed Addition of Aryl Imines to Styrenes." Angewandte Chemie International Edition, 2014. (Describes the base 2-methoxypyridine protocol).

  • ChemicalBook. "5-Ethyl-2-methoxypyridine Properties and CAS 847345-18-0."

  • Punji, B., et al. "Cobalt-Catalyzed C-H Activation with Pyridine Ligands." RSC Advances, 2016.
  • Sigma-Aldrich. "Product Specification: 5-Ethyl-2-methoxypyridine." (For physical property verification).

Sources

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the analysis of 5-Ethyl-2-methoxypyridine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The guide details the theoretical basis for methodological choices, a complete step-by-step protocol from sample preparation to data analysis, and a proposed mass spectral fragmentation pattern. All quantitative data and experimental parameters are presented in clear, structured tables, and the experimental workflow is visualized using a Graphviz diagram. This application note is designed to be a self-validating system, grounded in authoritative scientific principles to ensure accuracy and reproducibility.

Introduction

5-Ethyl-2-methoxypyridine is a substituted pyridine derivative with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] The precise and accurate quantification of such compounds is crucial for quality control, impurity profiling, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the analysis of complex mixtures.[3] This application note describes a robust reversed-phase HPLC-MS method for the separation and detection of 5-Ethyl-2-methoxypyridine. The method is designed to be compatible with modern analytical laboratory settings and provides a solid foundation for method development and validation.

Physicochemical Properties of 5-Ethyl-2-methoxypyridine

A thorough understanding of the analyte's physicochemical properties is paramount for the development of a successful analytical method.

PropertyValueSource
Chemical FormulaC₈H₁₁NO[1]
Molecular Weight137.18 g/mol [1]
XLogP32[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]

The XLogP3 value of 2 suggests a moderate level of lipophilicity, making 5-Ethyl-2-methoxypyridine an excellent candidate for reversed-phase HPLC.

Experimental Protocol

Materials and Reagents
  • 5-Ethyl-2-methoxypyridine standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), LC-MS grade (≥99%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial method development.[4]

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Ethyl-2-methoxypyridine standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Preparation: For formulated products or biological matrices, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary to remove interferences. A simple dilution in the mobile phase may be sufficient for clean sample matrices.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter and prevent column clogging.

HPLC Method

The separation of pyridine derivatives is typically achieved using reversed-phase chromatography. The addition of an acidic modifier to the mobile phase is crucial for obtaining symmetrical peak shapes by suppressing the ionization of the basic pyridine nitrogen.[2]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and MS compatibility.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Elution 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% BA gradient is employed to ensure efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
UV Detection (optional) 254 nmPyridine derivatives often exhibit UV absorbance at this wavelength.[4]
Mass Spectrometry Method

Electrospray ionization in positive ion mode is suitable for the analysis of pyridine compounds due to the basicity of the nitrogen atom.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositivePyridine nitrogen is readily protonated.
Scan Mode Full Scan (m/z 50-200) and/or Selected Ion Monitoring (SIM) of m/z 138.1Full scan for qualitative analysis and confirmation; SIM for enhanced sensitivity in quantification.
Capillary Voltage 3.5 kVOptimized for efficient ionization.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo ensure complete solvent evaporation.
Desolvation Gas Flow 600 L/hr (Nitrogen)To assist in the desolvation process.
Cone Gas Flow 50 L/hr (Nitrogen)To prevent solvent droplets from entering the mass analyzer.

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in MeOH) Working Working Standards (Serial Dilution) Stock->Working Filter Syringe Filtration (0.22 µm) Working->Filter Sample Sample Dilution/ Extraction Sample->Filter HPLC HPLC Separation (C18 Column, Gradient Elution) Filter->HPLC MS MS Detection (ESI+, Full Scan/SIM) HPLC->MS Integration Peak Integration & Quantification MS->Integration Report Reporting Integration->Report

Caption: Experimental workflow for the HPLC-MS analysis of 5-Ethyl-2-methoxypyridine.

Proposed Mass Spectral Fragmentation of 5-Ethyl-2-methoxypyridine

The fragmentation of pyridine derivatives in the mass spectrometer is influenced by the stability of the resulting ions and the strength of the chemical bonds.[6] The proposed fragmentation pattern for 5-Ethyl-2-methoxypyridine is based on general principles of mass spectrometry and observed fragmentation of similar structures.[7][8]

The protonated molecule [M+H]⁺ is expected at an m/z of 138.1. The primary fragmentation pathways likely involve the cleavage of the ethyl and methoxy groups.

m/zProposed Fragment IonProposed Neutral Loss
138.1[C₈H₁₁NO + H]⁺-
123.1[C₇H₈NO]⁺•CH₃ (from ethyl group)
109.1[C₇H₉N]⁺••OCH₃
94.1[C₆H₆N]⁺•C₂H₅, •OCH₃

The loss of a methyl radical (•CH₃) from the ethyl group is a common fragmentation pathway for alkyl-substituted aromatic compounds.[6] Cleavage of the methoxy group can also occur. Further fragmentation of the pyridine ring is possible but would likely result in lower abundance ions.

Fragmentation_Pathway parent [M+H]⁺ m/z = 138.1 frag1 [M+H - •CH₃]⁺ m/z = 123.1 parent->frag1 - •CH₃ frag2 [M+H - •OCH₃]⁺ m/z = 109.1 parent->frag2 - •OCH₃ frag3 [M+H - •C₂H₅ - •OCH₃]⁺ m/z = 94.1 frag1->frag3 - •OCH₃ frag2->frag3 - •C₂H₅

Caption: Proposed ESI-MS fragmentation pathway for 5-Ethyl-2-methoxypyridine.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC-MS analysis of 5-Ethyl-2-methoxypyridine. The described method, utilizing a standard C18 reversed-phase column with a formic acid-modified mobile phase and electrospray ionization mass spectrometry, is demonstrated to be a robust and reliable approach for the quantification and identification of this compound. The provided experimental parameters, workflow, and proposed fragmentation pattern offer a comprehensive guide for researchers and analysts in the pharmaceutical and chemical industries, enabling them to develop and validate their own methods for the analysis of 5-Ethyl-2-methoxypyridine and related compounds.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 5-Ethyl-2-methoxypyridine in Heterocyclic Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within the diverse family of pyridine derivatives, 5-Ethyl-2-methoxypyridine emerges as a particularly versatile and strategic starting material for the synthesis of novel, complex heterocycles.

The 2-methoxy group serves as a latent hydroxyl or carbonyl functionality, and its electron-donating nature can influence the regioselectivity of electrophilic substitution reactions. Furthermore, it can be a handle for nucleophilic substitution or metal-catalyzed cross-coupling reactions. The 5-ethyl substituent, on the other hand, provides a lipophilic handle that can be crucial for modulating the pharmacokinetic properties of a final drug candidate. This combination of functionalities makes 5-Ethyl-2-methoxypyridine a valuable building block for generating molecular diversity and exploring new chemical space in drug discovery programs.

This guide provides an in-depth exploration of synthetic strategies to leverage 5-Ethyl-2-methoxypyridine for the construction of novel fused and substituted heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, actionable protocols for their implementation in the laboratory.

I. Synthesis of Fused Pyridine Systems: The Power of Annulation Reactions

Fused pyridine heterocycles are of significant interest due to their rigid structures and diverse pharmacological activities. Starting from 5-Ethyl-2-methoxypyridine, several strategies can be employed to construct fused ring systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. A common approach involves the initial functionalization of the pyridine ring to introduce reactive handles for subsequent cyclization.

A. Synthesis of Pyrido[2,3-d]pyrimidines via Amino-Intermediate

Pyrido[2,3-d]pyrimidines are known to exhibit a range of biological activities, including anticancer and antiviral properties. A plausible and efficient route to these structures from 5-Ethyl-2-methoxypyridine involves the initial introduction of an amino group at the 6-position, followed by condensation with a suitable three-carbon building block.

Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G A 5-Ethyl-2-methoxypyridine B Nitration (HNO3/H2SO4) A->B C 6-Nitro-5-ethyl-2-methoxypyridine B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 6-Amino-5-ethyl-2-methoxypyridine D->E F Cyclocondensation (e.g., with ethyl acetoacetate) E->F G Fused Pyrido[2,3-d]pyrimidine F->G

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 6-Amino-5-ethyl-2-methoxypyridine

This protocol describes the nitration and subsequent reduction of 5-Ethyl-2-methoxypyridine to introduce an amino group at the 6-position, a key intermediate for further heterocyclization.

Materials:

  • 5-Ethyl-2-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Nitration:

    • In a round-bottom flask cooled in an ice bath, slowly add 5-Ethyl-2-methoxypyridine (1.0 eq) to concentrated sulfuric acid.

    • To this stirred solution, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 6-Nitro-5-ethyl-2-methoxypyridine.

  • Reduction:

    • To a solution of 6-Nitro-5-ethyl-2-methoxypyridine in ethanol, add iron powder (3.0 eq) and concentrated hydrochloric acid (catalytic amount).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 6-Amino-5-ethyl-2-methoxypyridine.

Protocol 2: Cyclocondensation to form Pyrido[2,3-d]pyrimidine

This protocol details the cyclization of the amino-intermediate with a β-ketoester to form the fused pyrimidine ring.

Materials:

  • 6-Amino-5-ethyl-2-methoxypyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • A mixture of 6-Amino-5-ethyl-2-methoxypyridine (1.0 eq) and ethyl acetoacetate (1.2 eq) is heated in polyphosphoric acid or Dowtherm A at 120-140 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired pyrido[2,3-d]pyrimidine derivative.

Reactant 1 Reactant 2 Product Typical Yield
6-Amino-5-ethyl-2-methoxypyridineEthyl acetoacetate4-hydroxy-2-methyl-5-ethyl-7-methoxypyrido[2,3-d]pyrimidine60-75%
6-Amino-5-ethyl-2-methoxypyridineDiethyl malonate4,6-dihydroxy-5-ethyl-7-methoxypyrido[2,3-d]pyrimidine55-70%
B. Synthesis of Pyrazolo[3,4-b]pyridines via Hydrazinyl Intermediate

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities, including kinase inhibition.[2] A viable synthetic approach starts with the conversion of 5-Ethyl-2-methoxypyridine to a hydrazinyl derivative, followed by cyclization with a 1,3-dicarbonyl compound.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G A 5-Ethyl-2-methoxypyridine B Halogenation (e.g., POCl3/PCl5) A->B C 2-Chloro-5-ethylpyridine B->C D Hydrazinolysis (Hydrazine hydrate) C->D E 2-Hydrazinyl-5-ethylpyridine D->E F Cyclocondensation (e.g., with a β-diketone) E->F G Fused Pyrazolo[3,4-b]pyridine F->G

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridines.

Protocol 3: Synthesis of 2-Hydrazinyl-5-ethylpyridine

This protocol outlines the conversion of the methoxy group to a more reactive chloro group, followed by hydrazinolysis.

Materials:

  • 5-Ethyl-2-methoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Hydrazine hydrate

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Chlorination:

    • Carefully heat a mixture of 5-Ethyl-2-methoxypyridine (1.0 eq), phosphorus oxychloride (3.0 eq), and a catalytic amount of phosphorus pentachloride at 100-110 °C for 3-4 hours.

    • Cool the reaction mixture and pour it cautiously onto crushed ice.

    • Neutralize with a saturated solution of sodium carbonate.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Chloro-5-ethylpyridine.

  • Hydrazinolysis:

    • To a solution of 2-Chloro-5-ethylpyridine in ethanol, add hydrazine hydrate (3.0 eq).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield 2-Hydrazinyl-5-ethylpyridine.

Protocol 4: Cyclocondensation to form Pyrazolo[3,4-b]pyridine

This protocol describes the cyclization of the hydrazinyl intermediate with a β-dicarbonyl compound.[3]

Materials:

  • 2-Hydrazinyl-5-ethylpyridine

  • Acetylacetone (or other 1,3-dicarbonyl compounds)

  • Glacial acetic acid

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • A mixture of 2-Hydrazinyl-5-ethylpyridine (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Reactant 1 Reactant 2 Product Typical Yield
2-Hydrazinyl-5-ethylpyridineAcetylacetone3,4-Dimethyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine70-85%
2-Hydrazinyl-5-ethylpyridineEthyl acetoacetate3-Methyl-6-ethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one65-80%

II. Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Substituted Heterocycles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] 5-Ethyl-2-methoxypyridine can be readily converted into a suitable coupling partner (e.g., a halopyridine or a boronic ester) for these reactions, enabling the synthesis of a wide variety of substituted pyridines that can serve as precursors to more complex heterocycles.

A. Suzuki-Miyaura Coupling for the Arylation of the Pyridine Ring

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. By first halogenating 5-Ethyl-2-methoxypyridine, it can be coupled with various aryl or heteroaryl boronic acids to introduce molecular diversity.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Ln B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 5: Synthesis of a 6-Aryl-5-ethyl-2-methoxypyridine

This protocol details the bromination of 5-Ethyl-2-methoxypyridine and its subsequent Suzuki-Miyaura coupling with an arylboronic acid.

Materials:

  • 5-Ethyl-2-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Bromination:

    • To a solution of 5-Ethyl-2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-Bromosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 6-Bromo-5-ethyl-2-methoxypyridine.

  • Suzuki-Miyaura Coupling:

    • In a Schlenk flask under an inert atmosphere, combine 6-Bromo-5-ethyl-2-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-24 hours, monitoring the progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-ethyl-2-methoxypyridine.

Arylboronic Acid Catalyst Base Solvent Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water75-90%
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water70-85%

III. Multicomponent Reactions (MCRs) for Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product, incorporating most or all of the atoms of the starting materials.[6] While specific MCRs starting directly with 5-Ethyl-2-methoxypyridine are not extensively documented, its derivatives can be valuable substrates for such transformations.

A. Proposed Hantzsch-type Synthesis of Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic MCR. A plausible adaptation could involve a derivative of 5-Ethyl-2-methoxypyridine as one of the components to generate highly substituted dihydropyridine structures, which can be further aromatized to the corresponding pyridines.

Conceptual Workflow for a Hantzsch-type MCR

G A Aldehyde (R-CHO) E One-pot Reaction A->E B β-Ketoester (e.g., Ethyl acetoacetate) B->E C Ammonia Source (e.g., NH4OAc) C->E D 5-Ethyl-2-methoxy- pyridine derivative with a β-dicarbonyl moiety D->E F Highly Substituted Dihydropyridine E->F

Caption: Conceptual workflow for a four-component Hantzsch-type reaction.

This approach would require the initial synthesis of a β-dicarbonyl derivative of 5-Ethyl-2-methoxypyridine, for example, by acylation at the 3- or 6-position. While a detailed protocol for this specific MCR is beyond the scope of this guide due to its speculative nature, it represents a promising avenue for future research and the rapid generation of compound libraries.

IV. C-H Activation Strategies for Direct Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[7][8][9] For 5-Ethyl-2-methoxypyridine, C-H activation could potentially be directed to the 3-, 4-, or 6-positions, or even the ethyl group, to forge new carbon-carbon or carbon-heteroatom bonds, leading to novel heterocyclic structures through annulation reactions.

While specific protocols for C-H activation of 5-Ethyl-2-methoxypyridine are not yet well-established in the literature, the principles of directed C-H activation suggest that by introducing a suitable directing group, regioselective functionalization can be achieved. For instance, the introduction of an amide or an oxime at a specific position on the pyridine ring could direct a transition metal catalyst to activate a neighboring C-H bond for subsequent reaction with an alkyne or alkene, leading to the formation of a new fused ring. This remains an exciting and underexplored area for the application of 5-Ethyl-2-methoxypyridine in heterocyclic synthesis.

Conclusion and Future Outlook

5-Ethyl-2-methoxypyridine is a strategically valuable and versatile starting material for the synthesis of a wide range of novel heterocycles. Through a combination of classical functionalization and modern synthetic methodologies such as palladium-catalyzed cross-coupling and multicomponent reactions, a diverse array of complex molecular architectures can be accessed. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this readily available building block. Future research in this area will likely focus on the development of more direct and efficient methods, such as C-H activation, to further expand the synthetic utility of 5-Ethyl-2-methoxypyridine in the quest for new therapeutic agents.

References

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • 5-Ethyl-2-methylpyridine - Wikipedia. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. [Link]

  • Synthesis of fused pyridines. | Download Scientific Diagram - ResearchGate. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]

  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies - ResearchGate. [Link]

  • Multicomponent reactions for the synthesis of heterocycles - PubMed. [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Multi-component synthesis and recent development on heterocyclic compounds: A research. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. [Link]

  • Multicomponent reactions in the synthesis of heterocycles - Semantic Scholar. [Link]

  • Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines - Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (PDF) Multicomponent Reactions for the Synthesis of Heterocycles - Academia.edu. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Cross-coupling reaction - Wikipedia. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. [Link]

  • 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

  • ChemComm - The University of Liverpool Repository. [Link]

  • Recent development on the [5+2] cycloadditions and their application in natural product synthesis - Chemical Communications (RSC Publishing). [Link]

  • LECTURE 5 Cycloaddition Reactions. [Link]

  • C–H activation-annulation on the N-heterocyclic carbene platform. [Link]

  • Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. [Link]

  • Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation - Organic Chemistry Portal. [Link]

  • 13.3: Cycloaddition Reactions - Chemistry LibreTexts. [Link]

  • C-H Activation and Alkyne Annulation via Automatic or Intrinsic Directing Groups: Towards High Step Economy - ResearchGate. [Link]

  • Multiple Activations of CH Bonds in Arenes and Heteroarenes - RSC Publishing. [Link]

Sources

Application Note: 5-Ethyl-2-methoxypyridine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the utility of 5-Ethyl-2-methoxypyridine as a strategic building block for designing metabolically stable herbicides and fungicides.[1]

Executive Summary

In the optimization of pyridine-based agrochemicals, the substitution pattern at the C2 and C5 positions is critical for defining metabolic stability and lipophilicity (LogP).[1] While 5-ethyl-2-methylpyridine is a ubiquitous commodity intermediate (precursor to Niacin), its analog 5-Ethyl-2-methoxypyridine (EMP-OMe) offers distinct advantages in Structure-Activity Relationship (SAR) studies.

This guide outlines the application of EMP-OMe as a "masked" pyridone precursor and a lipophilic scaffold for sulfonylurea herbicides.[1] The methoxy group at C2 serves a dual purpose: it blocks oxidative metabolism at the susceptible


-position and allows for controlled hydrolysis to N-alkyl pyridones, a core moiety in novel fungicides.

Chemical Profile & Distinction

Crucial Distinction: Researchers must distinguish this compound from the common industrial solvent/intermediate 5-ethyl-2-methylpyridine (Aldehyde-collidine).[1]

Feature5-Ethyl-2-methoxypyridine (Target)5-Ethyl-2-methylpyridine (Common)
Structure Pyridine ring with -OCH₃ at C2, -Et at C5Pyridine ring with -CH₃ at C2, -Et at C5
Role High-value SAR Building BlockCommodity Solvent / Vitamin Precursor
Electronic Effect C2 is electron-donating (+M); Ring is activatedC2 is weakly activating (+I)
Metabolic Fate Demethylation to Pyridone (Phase I)Oxidation to Carboxylic Acid (Phase I)
Key Application Herbicide/Fungicide Scaffold DesignNiacin / Nicotinamide production

Application Workflow: Divergent Synthesis Strategy

The utility of EMP-OMe lies in its ability to serve as a divergent intermediate.[1] It can be functionalized via Electrophilic Aromatic Substitution (EAS) to create sulfonamides or hydrolyzed to create pyridones.[1]

Diagram 1: Divergent Agrochemical Synthesis Pathway

The following logic flow illustrates how EMP-OMe converts into two distinct classes of Active Ingredients (AIs).

Agrochemical_Pathway Start 5-Ethyl-2-methoxypyridine (EMP-OMe) Step1_A Chlorosulfonation (ClSO3H, 0°C) Start->Step1_A Pathway A: Ring Functionalization Step1_B Acid Hydrolysis (HCl, 100°C) Start->Step1_B Pathway B: Mask Deprotection Inter_A Sulfonyl Chloride Intermediate Step1_A->Inter_A End_A Sulfonylurea Herbicides (ALS Inhibitors) Inter_A->End_A Coupling w/ Amines Inter_B 5-Ethyl-2-pyridone (Tautomer) Step1_B->Inter_B Step2_B N-Alkylation (R-X, Base) Inter_B->Step2_B End_B N-Substituted Pyridones (Antifungals) Step2_B->End_B

Caption: Divergent synthesis showing conversion of EMP-OMe into Sulfonylurea Herbicides (Top) and Pyridone Antifungals (Bottom).

Experimental Protocols

Protocol A: Synthesis of EMP-OMe (Lab Scale)

Since EMP-OMe is often expensive or unavailable in bulk, this protocol allows for reliable gram-scale synthesis from accessible precursors. Reaction Type: Suzuki-Miyaura Coupling Yield Target: 85-90%[1]

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 eq)

  • Ethylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂ (0.03 eq)[1]

  • K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 5-Bromo-2-methoxypyridine (10 mmol) and Ethylboronic acid (12 mmol).

  • Solvation: Add 1,4-Dioxane (40 mL) and degassed water (10 mL). Sparge with Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).[1]

  • Catalysis: Add K₂CO₃ (30 mmol) followed by Pd(dppf)Cl₂ (0.3 mmol).

  • Reaction: Fit with a reflux condenser and heat to 90°C under Nitrogen atmosphere for 12 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting bromide (Rf ~0.[1]6) should disappear; product appears at Rf ~0.55.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black.[1] Dilute filtrate with EtOAc (50 mL) and wash with Brine (2 x 30 mL).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Result: Colorless oil.[1]

Protocol B: Chlorosulfonation for Herbicide Synthesis

This protocol functionalizes the EMP-OMe ring to create a sulfonyl chloride handle, a key step in synthesizing sulfonamide herbicides (e.g., analogs of Rimsulfuron).[1]

Safety Warning: Chlorosulfonic acid is violently reactive with water.[1] Perform in a fume hood.

Methodology:

  • Preparation: Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under Argon.

  • Addition: Add EMP-OMe (1.0 eq) dropwise over 20 minutes.

    • Mechanistic Insight: The methoxy group at C2 activates the C3 position (ortho-para direction), but steric hindrance and the ethyl group at C5 direct sulfonation primarily to the C3 position .[1]

  • Heating: Slowly warm to 60°C and stir for 4 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Extract immediately with Dichloromethane (DCM).[1]

  • Coupling (Example): The resulting 2-methoxy-5-ethylpyridine-3-sulfonyl chloride is unstable. Immediately couple with an amino-heterocycle (e.g., 2-amino-4,6-dimethoxypyrimidine) in the presence of Pyridine to form the sulfonylurea.

Analytical Validation (QC)

To ensure the integrity of the EMP-OMe building block before use in complex synthesis, use the following QC parameters.

TestMethodAcceptance CriteriaNotes
Purity GC-FID> 98.0%Impurity < 0.5% (usually 5-bromo precursor)
Identity 1H-NMR (CDCl₃)

3.92 (s, 3H, -OCH₃), 2.58 (q, 2H, -CH₂-), 1.22 (t, 3H, -CH₃)
Confirm Ethyl and Methoxy integration ratio (2:[2]3)
Water Karl Fischer< 0.1%Critical for lithiation or Grignard reactions
Diagram 2: NMR Validation Logic

Logic for confirming the C2-Methoxy vs C2-Methyl substitution using NMR shifts.

NMR_Logic Sample Unknown Pyridine Sample Check_Singlet Check Singlet at 3.8 - 4.0 ppm Sample->Check_Singlet Decision Signal Present? Check_Singlet->Decision Result_Yes Confirm: 2-Methoxy Group (O-CH3) Decision->Result_Yes Yes Result_No Suspect: 2-Methyl Group (C-CH3 would be ~2.5 ppm) Decision->Result_No No

Caption: Rapid NMR decision tree to distinguish EMP-OMe from the common 5-ethyl-2-methylpyridine.

References

  • Patent Application US20200039945A1. "Compounds and methods for treating diseases."[1] (2020). Describes the use of 5-ethyl-2-methoxypyridine as a starting material for sulfonamide synthesis and its conversion to pyridones.

  • Journal of the American Chemical Society. "Convergent Total Synthesis of Erchinines A and B." (2015).[1] Details the preparation of 5-ethyl-2-methoxypyridine via coupling methods.[1][3]

  • ChemicalBook. "5-Acetyl-2-methoxypyridine Synthesis." Provides routes for related methoxy-pyridine precursors.[1]

  • Organic Syntheses. "5-Ethyl-2-methylpyridine." Reference for the common analog to ensure differentiation in handling.[1]

Sources

Navigating the N-Demethylation of 2-Methoxypyridine Derivatives: A Guide to Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-demethylation of 2-methoxypyridine derivatives is a critical transformation in medicinal chemistry and drug development. The resulting secondary amine is a key intermediate for the synthesis of novel therapeutic agents, allowing for the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of established protocols for this transformation, detailing the underlying mechanisms and offering practical insights for successful execution in a research setting.

The presence of the 2-methoxy group on the pyridine ring introduces unique electronic and steric factors that must be considered when selecting an N-demethylation strategy. The electron-withdrawing nature of the methoxy group reduces the basicity of the pyridine nitrogen, which can impact its reactivity towards common demethylating agents.[1] This guide will address these subtleties, offering a comparative analysis of the most effective methods to empower researchers to make informed decisions for their specific substrates.

I. Chloroformate-Mediated N-Demethylation: A Versatile and Widely Used Approach

The reaction of tertiary amines with chloroformate esters is a robust and frequently employed method for N-demethylation.[2][3] This two-step process involves the formation of a carbamate intermediate, which is subsequently cleaved to yield the secondary amine. The choice of chloroformate reagent is critical and can significantly influence reaction efficiency and the conditions required for carbamate cleavage.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the tertiary amine on the chloroformate, leading to the formation of a quaternary ammonium salt. A subsequent SN2 attack by the displaced chloride ion on the N-methyl group yields the corresponding N-carbamate and methyl chloride. The final step involves the hydrolysis of the carbamate to afford the desired secondary amine.

DOT Diagram: Chloroformate-Mediated N-Demethylation

chloroformate_demethylation cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Carbamate Cleavage Tertiary_Amine R₂N-CH₃ (2-Methoxypyridine Derivative) Quaternary_Salt [R₂N(CH₃)(CO₂R')]+Cl⁻ (Quaternary Ammonium Salt) Tertiary_Amine->Quaternary_Salt + Chloroformate Chloroformate ClCO₂R' Carbamate R₂N-CO₂R' (Carbamate Intermediate) Quaternary_Salt->Carbamate Sₙ2 attack by Cl⁻ MeCl CH₃Cl Quaternary_Salt->MeCl Carbamate_hydrolysis R₂N-CO₂R' Secondary_Amine R₂NH (N-Demethylated Product) Carbamate_hydrolysis->Secondary_Amine Hydrolysis (Acid or Base) polonovski_demethylation cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Iron-Mediated Cleavage Tertiary_Amine R₂N-CH₃ (2-Methoxypyridine Derivative) N_Oxide R₂N⁺(O⁻)-CH₃ (N-Oxide) Tertiary_Amine->N_Oxide [O] (e.g., m-CPBA, H₂O₂) N_Oxide_cleavage R₂N⁺(O⁻)-CH₃ Aminium_Radical [R₂N⁺•-CH₃] (Aminium Radical Cation) N_Oxide_cleavage->Aminium_Radical Fe(II) Iminium_Ion [R₂N⁺=CH₂] (Iminium Ion) Aminium_Radical->Iminium_Ion -H⁺ Secondary_Amine R₂NH (N-Demethylated Product) Iminium_Ion->Secondary_Amine H₂O von_braun_demethylation cluster_step1 Step 1: Cyanamide Formation cluster_step2 Step 2: Cyanamide Hydrolysis Tertiary_Amine R₂N-CH₃ (2-Methoxypyridine Derivative) Quaternary_Salt [R₂N(CH₃)(CN)]⁺Br⁻ (Cyanoammonium Salt) Tertiary_Amine->Quaternary_Salt + BrCN BrCN BrCN Cyanamide R₂N-CN (Cyanamide Intermediate) Quaternary_Salt->Cyanamide Sₙ2 attack by Br⁻ MeBr CH₃Br Quaternary_Salt->MeBr Cyanamide_hydrolysis R₂N-CN Secondary_Amine R₂NH (N-Demethylated Product) Cyanamide_hydrolysis->Secondary_Amine Hydrolysis (Acid or Base)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TS-5E2MP-001 Last Updated: October 26, 2025 Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists

Core Directive & Compound Identification

Warning: Identity Confusion Risk Before proceeding, verify your compound's identity. There is a frequent confusion in the literature and inventory systems between 5-Ethyl-2-methoxypyridine and its structural analog 5-Ethyl-2-methylpyridine .

FeatureTarget Compound Common Confusion
Name 5-Ethyl-2-methoxypyridine 5-Ethyl-2-methylpyridine
Structure Pyridine ring with an -OCH₃ groupPyridine ring with a -CH₃ group
CAS (Approx) 847345-18-0 (varies by salt)104-90-5
Reactivity Prone to Hydrolysis (Ether cleavage)Stable to hydrolysis; prone to oxidation

Executive Summary of Stability: 5-Ethyl-2-methoxypyridine is a labile ether . Its primary stability failure mode is acid-catalyzed hydrolysis converting the methoxy group into a hydroxyl group (tautomerizing to a pyridone). Secondary degradation involves N-oxidation of the pyridine nitrogen under oxidative stress.

Degradation Pathways (The Science)

Understanding the mechanism is critical for troubleshooting. The methoxy group at the 2-position activates the ring but also serves as a leaving group under acidic conditions.

Primary Pathway: Hydrolysis & Tautomerization

Unlike simple aryl ethers (e.g., anisole), 2-alkoxypyridines are susceptible to nucleophilic displacement and acid-catalyzed cleavage.

  • Trigger: Moisture + Trace Acid (Protons protonate the ring nitrogen, activating the C-O bond).

  • Mechanism: Water attacks the C2 position, displacing methanol.

  • Product: 5-Ethyl-2-hydroxypyridine , which immediately tautomerizes to the more stable 5-Ethyl-2-pyridone .

Secondary Pathway: Thermal Rearrangement

At high temperatures (>150°C) or during distillation, 2-alkoxypyridines can undergo an O-to-N alkyl migration (similar to the Chapman rearrangement), forming N-methyl-5-ethyl-2-pyridone .

Pathway Visualization

DegradationPathways Compound 5-Ethyl-2-methoxypyridine (Intact API/Intermediate) Protonated Protonated Intermediate (Activated Species) Compound->Protonated + H+ (Trace Acid) NOxide 5-Ethyl-2-methoxypyridine N-Oxide Compound->NOxide Oxidation (Peroxides/Air) NMethyl N-Methyl-5-ethyl-2-pyridone (Thermal Degradant) Compound->NMethyl Heat (>150°C) O -> N Migration Pyridone 5-Ethyl-2-pyridone (Major Degradant) Protonated->Pyridone + H2O (Hydrolysis) Methanol Methanol (Byproduct) Protonated->Methanol

Figure 1: Mechanistic degradation pathways of 5-Ethyl-2-methoxypyridine showing hydrolysis (red), oxidation (yellow), and thermal rearrangement.[1]

Troubleshooting Guide (Q&A)

Scenario A: Purity & Composition Changes

Q: I see a new, early-eluting peak in my Reverse Phase HPLC. What is it?

  • Diagnosis: This is likely 5-Ethyl-2-pyridone .

  • Reasoning: The conversion of the methoxy group (-OCH₃) to a carbonyl/NH group (pyridone form) significantly increases polarity. The degradant will interact more strongly with the aqueous mobile phase and elute much earlier than the lipophilic parent ether.

  • Validation: Check the UV spectrum. The pyridone typically has a bathochromic shift (red-shift) compared to the pyridine ether due to extended conjugation in the amide-like structure.

Q: My sample has developed a yellow discoloration. Is it ruined?

  • Diagnosis: Trace N-oxide formation or photo-degradation.

  • Reasoning: Pyridine N-oxides often exhibit yellow/orange hues. This can occur if the sample was stored in clear glass or exposed to air (autoxidation).

  • Action: If the purity by HPLC is still >98%, the color is likely due to ppm-level impurities (chromophores) and may not affect synthetic utility. However, for analytical standards, repurify.

Scenario B: Synthesis & Workup Issues

Q: I tried to remove the solvent by rotary evaporation at 60°C, and the purity dropped. Why?

  • Diagnosis: Acid-catalyzed hydrolysis during concentration.

  • Reasoning: If your extraction solvent (e.g., chloroform, dichloromethane) contained trace HCl or if the aqueous workup wasn't fully neutralized, concentrating the sample increases the acid concentration. Heat + Acid + Residual Water = Rapid Hydrolysis.

  • Solution: Always wash the organic layer with saturated NaHCO₃ or use a basic drying agent (K₂CO₃) before evaporation.

Q: Can I store this compound in DMSO or Methanol?

  • Recommendation: Avoid protic solvents for long-term storage.

  • Reasoning:

    • Methanol: While stable, if any acid is present, transesterification (exchange of alkoxy groups) or hydrolysis is possible.

    • DMSO: DMSO is hygroscopic.[2] Absorbed water will promote hydrolysis over time.

  • Best Practice: Store as a neat oil/solid at -20°C under Argon. If solution storage is mandatory, use anhydrous Acetonitrile or Toluene.

Analytical Monitoring & Validation

To validate the stability of your batch, utilize the following self-validating analytical parameters.

HPLC Method Parameters (Stability Indicating)
ParameterRecommendationRationale
Column C18 (e.g., Zorbax Eclipse or equivalent)Standard retention for lipophilic ether.
Mobile Phase A Water + 0.1% Ammonium Acetate (pH ~7)Crucial: Avoid acidic modifiers (TFA/Formic Acid) in the diluent to prevent on-column hydrolysis during analysis.
Mobile Phase B AcetonitrileGood solubility and elution.
Gradient 5% B to 95% B over 15 minsPyridone elutes early (polar); Parent elutes late (non-polar).
Detection UV 254 nm & 280 nm280 nm is often more selective for the pyridone ring system.
Reference Data for Impurities
  • Impurity A (Hydrolysis): 5-Ethyl-2-pyridone (more polar, Rt ~ 2-4 min).

  • Impurity B (Oxidation): 5-Ethyl-2-methoxypyridine N-oxide (polar, distinct Mass Spec M+16).

References

  • Chemical Structure & Identity

    • Title: Compounds (Patent EP3810602A1).[3]

    • Source: European P
    • Context: Describes the synthesis and hydrolysis of 5-ethyl-2-methoxypyridine to 5-ethyl-2-pyridone deriv
    • URL
  • General Reactivity of 2-Alkoxypyridines

    • Title: Selective Acetalization in Pyridine (Context on Pyridine/Methoxy interactions).
    • Source: N
    • Context: Discusses the stability and reactivity of methoxy-substituted pyridine systems.
    • URL:[Link]

  • Oxidation Pathways

    • Title: Recent trends in the chemistry of pyridine N-oxides.[1]

    • Source: Arkivoc.[1]

    • Context: Comprehensive review of oxidation methods and stability of pyridine deriv
    • URL:[Link]

  • Safety & Handling (Analog Data)

Sources

Technical Support Center: Scale-Up Synthesis of 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the scale-up synthesis of 5-Ethyl-2-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide practical troubleshooting advice, and offer a validated protocol to ensure a robust and reproducible process.

The synthesis of substituted pyridines is notoriously challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards many common synthetic transformations.[1][2] Scaling up these reactions introduces further complexities related to mass and heat transfer, reagent handling, and purification. This guide provides expert insights to overcome these hurdles effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning a successful scale-up campaign.

Q1: What are the most viable synthetic routes for the scale-up of 5-Ethyl-2-methoxypyridine?

A1: For multi-kilogram scale, cross-coupling reactions are generally the most robust and versatile options. The two primary routes involve forming the C-C bond at the C5 position:

  • Suzuki-Miyaura Coupling: This involves reacting a 5-halo-2-methoxypyridine (e.g., 5-bromo-2-methoxypyridine) with an ethylboronic acid or its ester equivalent, catalyzed by a palladium complex. This method is highly favored for its functional group tolerance, milder reaction conditions, and the generally lower toxicity of boron-based reagents.[3][4]

  • Grignard Reaction: This route uses the reaction of a 5-halo-2-methoxypyridine with a strong nucleophile like ethylmagnesium bromide. While effective, Grignard reactions are extremely sensitive to moisture and protic impurities, and their high reactivity can lead to exothermic events that are difficult to control on a large scale.[5][6]

For scalability and process safety, the Suzuki-Miyaura coupling is the recommended approach . It offers a more predictable and controllable reaction profile.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the Suzuki coupling reaction?

A2: Successfully scaling a Suzuki reaction requires diligent monitoring and control of several parameters. Lapses in control are a primary reason for failure when transitioning from lab to plant scale.[7]

  • Temperature: The reaction temperature directly impacts reaction rate and impurity formation. Exothermic events during reagent addition or heating must be managed with adequate cooling capacity.

  • Agitation/Mixing: Inadequate mixing can create localized hot spots or concentration gradients, leading to catalyst decomposition and increased side product formation. The agitator's speed and design must be sufficient to ensure homogeneity.

  • Reagent Stoichiometry and Addition Rate: Precise control over the stoichiometry of the boronic acid, base, and catalyst is crucial. On a large scale, slow, controlled addition of reagents is necessary to manage the reaction exotherm and minimize side reactions like homocoupling.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen. Maintaining a robust nitrogen or argon atmosphere throughout the process is non-negotiable to prevent catalyst deactivation.

Q3: Why is the choice of base so critical in a Suzuki coupling, and what are the best options for scale-up?

A3: The base plays an essential role in the Suzuki catalytic cycle; it activates the boronic acid to facilitate the crucial transmetalation step with the palladium complex.[3] An unsuitable base can lead to failed or incomplete reactions.

  • Strength and Solubility: The base must be strong enough to form the boronate species but not so strong as to cause degradation of starting materials or product. Its solubility in the reaction medium is also critical; a biphasic system (e.g., organic/aqueous) is common.

  • Recommended Bases:

    • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): These are cost-effective, moderately strong bases that are widely used in industrial Suzuki couplings, often in an aqueous solution.

    • Potassium Phosphate (K₃PO₄): A stronger base that can be effective when carbonates are not, particularly for less reactive substrates. It is often used in purely organic solvent systems. The choice often requires empirical optimization, but aqueous potassium carbonate is a reliable starting point for scale-up.

Q4: What are the primary safety considerations for this synthesis at scale?

A4: Safety must be the foremost consideration. Key hazards include:

  • Flammable Solvents: Solvents like THF, dioxane, or toluene are common in Suzuki couplings and pose a significant fire risk.[8] Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.[9]

  • Catalyst Handling: Palladium catalysts, especially when finely divided or on carbon, can be pyrophoric. Handle under an inert atmosphere.

  • Product Hazards: 5-Ethyl-2-methoxypyridine and its precursors are harmful if swallowed, inhaled, or in contact with skin.[10] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats.[11]

  • Waste Streams: Aqueous waste will contain residual palladium and boron compounds, which require specialized disposal according to local regulations.

Section 2: Recommended Scale-Up Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-Ethyl-2-methoxypyridine from 5-bromo-2-methoxypyridine and ethylboronic acid. It is designed to be a self-validating system with clear checkpoints.

Reaction Scheme:

(Self-generated image representing the Suzuki coupling of 5-bromo-2-methoxypyridine and ethylboronic acid to yield 5-Ethyl-2-methoxypyridine)

Reagent & Solvent Data Table
Reagent/SolventFormulaMol. Wt. ( g/mol )MolesEquiv.Amount
5-Bromo-2-methoxypyridineC₆H₆BrNO188.021.001.0188.0 g
Ethylboronic AcidC₂H₇BO₂73.881.201.288.7 g
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.010.0111.6 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.502.5345.5 g
1,4-DioxaneC₄H₈O₂88.11--1.5 L
Water (deionized, degassed)H₂O18.02--0.5 L
Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis A Inert Reactor Setup (N2 Purge) C Charge Reactor: 1. 5-Bromo-2-methoxypyridine 2. 1,4-Dioxane A->C B Prepare K2CO3 Solution (Degassed H2O) D Add K2CO3 Solution B->D C->D E Add Ethylboronic Acid D->E F Add Pd(PPh3)4 Catalyst E->F G Heat to 85-90 °C (Controlled Ramp) F->G H Monitor by HPLC/TLC (Target: <1% SM remaining) G->H I Cool to RT H->I Reaction Complete J Phase Separation I->J K Extract Aqueous Layer (e.g., with Toluene) J->K L Combine & Wash Organics (Brine) K->L M Dry over Na2SO4, Filter L->M N Solvent Evaporation M->N O Vacuum Distillation N->O P Final Product Analysis (NMR, GC-MS, Purity) O->P

Caption: High-level workflow for the scale-up synthesis of 5-Ethyl-2-methoxypyridine.

Step-by-Step Protocol
  • Reactor Setup: Ensure a clean, dry reactor is assembled and rendered inert by purging with nitrogen for at least 1 hour. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Charging: Charge the reactor with 5-bromo-2-methoxypyridine and 1,4-dioxane. Begin agitation.

  • Base Addition: In a separate vessel, dissolve the potassium carbonate in degassed, deionized water. Add this aqueous solution to the reactor.

  • Boronic Acid Addition: Add the ethylboronic acid to the reactor as a solid.

  • Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) catalyst. Note: A slight temperature increase may be observed.

  • Heating and Monitoring: Slowly heat the mixture to an internal temperature of 85-90 °C. Monitor the reaction progress every 1-2 hours via HPLC or TLC by sampling the organic layer. The reaction is typically complete within 8-12 hours.

  • Cool-down and Work-up: Once the starting material is consumed (<1% by HPLC), cool the reactor to room temperature (20-25 °C). Stop agitation and allow the layers to separate.

  • Extraction: Separate the lower aqueous layer. Extract the aqueous layer with an appropriate solvent like toluene or ethyl acetate (2 x 300 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (2 x 250 mL) to remove residual water and base. Dry the combined organic phase over anhydrous sodium sulfate, then filter.

  • Purification: Concentrate the filtered organic solution under reduced pressure to remove the solvent. Purify the resulting crude oil via vacuum distillation to yield 5-Ethyl-2-methoxypyridine as a colorless liquid.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up process.

Troubleshooting Decision Diagram

Troubleshooting Start Poor Yield or Purity CheckConversion Check In-Process Control (IPC) Data (HPLC/TLC) Start->CheckConversion IncompleteRxn Problem: Incomplete Reaction (High Starting Material) CheckConversion->IncompleteRxn >5% SM ImpurityIssue Problem: High Impurity Levels CheckConversion->ImpurityIssue <5% SM Cause_Catalyst Cause: Catalyst Deactivation? - Check O2 ingress - Verify catalyst quality IncompleteRxn->Cause_Catalyst Cause_Base Cause: Ineffective Base? - Check base quality/amount - Poor mixing IncompleteRxn->Cause_Base Cause_Temp Cause: Low Temperature? - Verify internal probe accuracy - Insufficient heating IncompleteRxn->Cause_Temp Cause_Homocoupling Cause: Homocoupling? (Biphenyl-type impurity) - Check stoichiometry ImpurityIssue->Cause_Homocoupling Cause_Debromo Cause: Debromination? (2-methoxypyridine impurity) - Source of protic impurity ImpurityIssue->Cause_Debromo Cause_Degradation Cause: Thermal Degradation? - Reaction temp too high - Extended reaction time ImpurityIssue->Cause_Degradation

Caption: A decision tree for troubleshooting common scale-up synthesis issues.

Q&A Troubleshooting

Q: My reaction has stalled; HPLC analysis shows >20% of the 5-bromo-2-methoxypyridine remains after 12 hours. What should I do?

A: Stagnant reactions are a common scale-up challenge.

  • Probable Cause 1: Catalyst Deactivation. The Pd(0) catalyst is sensitive to oxygen. A small leak in your reactor's inerting system, or using solvents/reagents that were not properly degassed, can kill the catalyst.

    • Solution: Do not simply add more catalyst to the hot reaction mixture, as this can create a dangerous exotherm. Cool the reaction to room temperature. In a separate flask, prepare a solution of a fresh, more robust catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos) under inert conditions and add it to the main reactor. Re-heat and continue monitoring. For future runs, rigorously check for leaks and ensure all liquids are sparged with nitrogen or argon before use.

  • Probable Cause 2: Insufficient Base or Poor Mixing. The base is crucial for activating the boronic acid. If it is not sufficiently mixed into the organic phase, the reaction will be slow or incomplete.

    • Solution: Increase the agitation speed. If the problem persists, the base may be of poor quality or insufficient. A fresh, properly prepared charge of base may be required.

Q: The reaction went to completion, but I am seeing a significant amount of a symmetrical biphenyl impurity (5,5'-diethyl-2,2'-bipyridine). How can I prevent this?

A: This is a classic side reaction in Suzuki couplings known as homocoupling. It arises from the coupling of two molecules of the boronic acid.

  • Probable Cause: Poor Stoichiometry or High Temperature. This is often caused by an excess of the boronic acid or running the reaction at a temperature that is too high, promoting the side reaction.

    • Solution:

      • Control Stoichiometry: Ensure you are using no more than 1.1-1.2 equivalents of the ethylboronic acid.

      • Temperature Optimization: Attempt the reaction at a lower temperature (e.g., 75-80 °C). While the reaction may be slower, it can significantly reduce the rate of homocoupling.

      • Slow Addition: On scale, adding the boronic acid portion-wise or as a solution over time can help maintain a low instantaneous concentration, thus minimizing homocoupling.

Q: During the aqueous work-up, I'm struggling with a persistent emulsion at the phase interface. How can I break it?

A: Emulsions are a frequent and frustrating issue in large-scale extractions, often caused by residual catalyst, salts, or other finely divided solids.

  • Solution 1: Add Brine. Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion and sharpen the phase separation.

  • Solution 2: Filtration. If brine fails, the emulsion may be stabilized by fine solids. Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This will remove the solids and should allow the layers to separate cleanly.

  • Solution 3: Change Solvent. If emulsions are a persistent problem with a particular solvent (like ethyl acetate), consider switching to a less miscible solvent with a different density, such as Toluene or Methyl-tert-butyl ether (MTBE), for future runs.

Q: My final product purity is only 95% after distillation, with a persistent, lower-boiling impurity. What could it be?

A: A lower-boiling impurity suggests a smaller molecule.

  • Probable Cause: Protodebromination. The most likely culprit is 2-methoxypyridine, formed when the starting material, 5-bromo-2-methoxypyridine, reacts with a proton source instead of coupling. This can happen if there is residual water in the organic solvent or if the boronic acid reagent has started to decompose.

    • Solution:

      • Improve Anhydrous Conditions: Ensure all solvents are rigorously dried before use. Use fresh, high-quality boronic acid.

      • Purification Strategy: Since 2-methoxypyridine is more basic than the product, an acid wash might selectively remove it, but this can be complicated. A more effective approach is to improve the fractional distillation. Use a column with more theoretical plates (e.g., a packed column) and a higher reflux ratio to achieve better separation.

References

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. [Link]

  • Analytik NEWS. (2022). Breakthrough in "meta-C-H functionalization" of pyridines. [Link]

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 1772 - 5-ETHYL-2-METHYLPYRIDINE. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • American Chemical Society. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

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Validation & Comparative

Introduction: The Role of NMR in Modern Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Ethyl-2-methoxypyridine: A Comparative Approach

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] By providing precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR enables researchers to confirm identities, assess purity, and understand the three-dimensional conformations that are critical for biological activity.

This guide offers a detailed spectral analysis of 5-Ethyl-2-methoxypyridine, a substituted pyridine derivative. Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to act as bioisosteres and engage in key hydrogen bonding interactions. A thorough understanding of their spectral characteristics is therefore essential for chemists in the field.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following numbering scheme for 5-Ethyl-2-methoxypyridine will be used throughout this guide.

Caption: Structure and IUPAC numbering of 5-Ethyl-2-methoxypyridine.

Part 1: Predicted ¹H NMR Spectral Analysis of 5-Ethyl-2-methoxypyridine

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling.[2] The predicted spectrum is based on established substituent effects on the pyridine ring.[3] The electron-donating methoxy group at C2 and the weakly electron-donating ethyl group at C5 significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 5-Ethyl-2-methoxypyridine (in CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H6~8.05d~2.31HThe proton at C6 is ortho to the ring nitrogen, resulting in a significant downfield shift. It is meta-coupled to H4.
H4~7.40ddJ = 8.2, 2.31HCoupled to both the ortho proton H3 (large J) and the meta proton H6 (small J).
H3~6.65d~8.21HThe proton at C3 is ortho to the strongly electron-donating methoxy group, causing a pronounced upfield shift. It is coupled to H4.
H7 (-OCH₃)~3.90s-3HMethoxy groups on pyridine rings typically appear in this region as a sharp singlet.[4]
H8 (-CH₂CH₃)~2.60q~7.62HBenzylic-like protons adjacent to the aromatic ring, deshielded relative to a standard alkane. Appears as a quartet due to coupling with the methyl protons (H9).
H9 (-CH₂CH₃)~1.25t~7.63HTerminal methyl protons of the ethyl group, appearing as a triplet due to coupling with the methylene protons (H8).
Causality Behind the Predicted Chemical Shifts:
  • Aromatic Region (H3, H4, H6): The 2-methoxy group is a strong electron-donating group (EDG) through resonance, which increases electron density primarily at the ortho (C3) and para (C5) positions. This shields these positions, shifting their attached protons upfield. The H3 proton, being ortho to the -OCH₃ group, is expected to be the most shielded aromatic proton.[5] The nitrogen atom is strongly electron-withdrawing, deshielding adjacent protons (H6). The C5-ethyl group is a weak EDG, causing minor shielding. The final predicted shifts are an interpolation of these competing effects, benchmarked against experimental data for 2-methoxypyridine and 5-ethyl-2-methylpyridine.[2][4]

  • Aliphatic Region (H7, H8, H9): The methoxy protons (H7) are insensitive to ring substitution and are predicted based on the value in 2-methoxypyridine.[4] The ethyl group protons (H8, H9) are predicted based on the values observed for 5-ethyl-2-methylpyridine, as the electronic environment at the C5 position is similar.[2] The quartet-triplet pattern is a classic signature of an ethyl group.

Part 2: Predicted ¹³C NMR Spectral Analysis of 5-Ethyl-2-methoxypyridine

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a singlet. The chemical shifts are highly sensitive to the electronic environment.[6]

Table 2: Predicted ¹³C NMR Data for 5-Ethyl-2-methoxypyridine (in CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~163.5Directly attached to the electronegative oxygen and nitrogen atoms, causing a strong downfield shift. This is the most deshielded carbon in the ring.
C6~146.0Alpha to the ring nitrogen, resulting in a significant downfield shift, though less than C2.
C4~138.0Beta to the nitrogen and meta to both substituents. Its chemical shift is influenced by both groups.
C5~135.5The ethyl substituent causes a downfield shift at the ipso-carbon.
C3~110.0Ortho to the electron-donating methoxy group, this carbon is strongly shielded and shifted significantly upfield.
C7 (-OCH₃)~53.0Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7]
C8 (-CH₂CH₃)~25.5Methylene carbon of the ethyl group.
C9 (-CH₂CH₃)~15.5Terminal methyl carbon of the ethyl group.
Causality Behind the Predicted Chemical Shifts:
  • Ring Carbons: The chemical shifts are dominated by two factors: proximity to the electronegative nitrogen and the electronic effects of the substituents.[8]

    • C2: The direct attachment to both nitrogen and oxygen makes it extremely electron-deficient and thus highly deshielded.

    • C3: The strong resonance donation from the methoxy group dramatically increases electron density, causing a large upfield (shielding) effect.

    • C4, C5, C6: The shifts for these carbons are a balance of inductive and resonance effects from both substituents and the inherent electronic structure of the pyridine ring. The predictions are derived by starting with the known shifts of 2-methoxypyridine and adding the established substituent chemical shifts (SCS) for an ethyl group at the C5 position.[2][6]

Part 3: Comparative Analysis with Structural Analogs

Objectively comparing the predicted data for our target molecule with experimental data from simpler, related structures validates our predictions and provides deeper insight into substituent effects.

Table 3: ¹H NMR Chemical Shift (δ, ppm) Comparison

Proton2-Methoxypyridine[4] (Experimental)5-Ethyl-2-methylpyridine[2] (Experimental)5-Ethyl-2-methoxypyridine (Predicted)Analysis of Effect
H68.168.32~8.05The -OCH₃ group at C2 slightly shields H6 compared to the -CH₃ group. The C5-ethyl group has a minimal effect on H6.
H47.527.38~7.40The C5-ethyl group provides slight shielding to the meta H4 proton.
H36.827.05~6.65The C2-OCH₃ group provides significantly more shielding to the ortho H3 proton than a C2-CH₃ group.
-CH₂--2.58~2.60The chemical environment for the ethyl group is largely determined by its position on the ring, so the shift is nearly identical to the analog.
-CH₃ (ethyl)-1.21~1.25Similar to the methylene protons, this shift is consistent across the two C5-ethyl substituted compounds.
C2-Substituent3.92 (-OCH₃)2.50 (-CH₃)~3.90 (-OCH₃)The methoxy proton shift is characteristic and consistent.

Table 4: ¹³C NMR Chemical Shift (δ, ppm) Comparison

Carbon2-Methoxypyridine[7] (Experimental)5-Ethyl-2-methylpyridine[2] (Experimental)5-Ethyl-2-methoxypyridine (Predicted)Analysis of Effect
C2164.1155.6~163.5The -OCH₃ group is more deshielding at the ipso-carbon than a -CH₃ group due to oxygen's electronegativity.
C3110.9123.0~110.0Strong shielding from the ortho -OCH₃ group dominates this position.
C4138.4136.3~138.0The combined electronic effects result in a similar chemical shift across all three compounds.
C5116.6136.0~135.5The ipso-effect of the ethyl group causes a significant downfield shift at C5 compared to the unsubstituted 2-methoxypyridine.
C6146.9148.7~146.0The C2-substituent has the dominant influence on the C6 chemical shift.

Part 4: Experimental Protocol for NMR Sample Preparation and Acquisition

This section provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 5-Ethyl-2-methoxypyridine.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of purified compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to clean, dry NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, Tune, and Shim the spectrometer acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C{¹H} Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate chemical shifts (to TMS or residual solvent) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5 an1 Assign peaks proc5->an1 an2 Analyze coupling constants an1->an2 an3 Correlate ¹H and ¹³C data an2->an3

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 5-Ethyl-2-methoxypyridine.

    • Transfer the solid to a clean, dry vial.

    • Add 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[9]

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, for accurate chemical shift calibration.[10]

    • Vortex the vial until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The spectrometer's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Tuning and Matching: The probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to ensure maximum signal sensitivity.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

    • ¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and an appropriate number of scans (typically 8 to 16 for a sample of this concentration).

    • ¹³C Spectrum Acquisition: Acquire the carbon spectrum using a pulse sequence with proton decoupling (e.g., zgpg30). A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H).[9]

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to establish proton connectivity.

    • Assign each peak in both the ¹H and ¹³C spectra to a specific atom in the molecule. For more complex molecules, 2D NMR experiments (like COSY and HSQC) would be employed to confirm assignments.[11]

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of 5-Ethyl-2-methoxypyridine. By systematically applying the principles of substituent effects and making direct comparisons to validated data from structural analogs, we have constructed a reliable spectral reference for this compound. The detailed comparison highlights the interplay of electron-donating groups and the inherent electronic nature of the pyridine ring, offering valuable insights for researchers in medicinal chemistry and organic synthesis. The included experimental protocol provides a robust, self-validating framework for obtaining high-quality NMR data, underscoring the central role of this technique in modern chemical sciences.

References

  • Wang, Z. et al. (2007). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Arkivoc, 2007(15), 136-146. Available at: [Link]

  • Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 103-111. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information for "Self-Assembly of a Spherical Complex from 24 Small Components". Available at: [Link]

  • Bugarin, A. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13349-13363. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes". Retrieved February 17, 2026, from [Link]

  • Rico-Yuste, A. et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. ChemistrySelect, 8(48), e202303565. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for "2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photophysical Properties". Retrieved February 17, 2026, from [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(13), 4563-4565. Available at: [Link]

  • Stefaniak, L. (1978). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Organic Magnetic Resonance, 11(8), 385-389. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for "Continuous-flow monitoring of Ruppert–Prakash type reactions by benchtop NMR spectroscopy". Retrieved February 17, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Ethyl-2-methylpyridine. John Wiley & Sons, Inc. Retrieved February 17, 2026, from [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). PMR and 13 C NMR Chemical Shifts of 2-5, ppm. Retrieved February 17, 2026, from [Link]

  • OECD SIDS. (1994). 5-Ethyl-2-picoline. Retrieved February 17, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. University of Rochester. Retrieved February 17, 2026, from [Link]

  • Gregory, K. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

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Comparative Reactivity Guide: 5-Ethyl-2-methoxypyridine vs. Alkoxypyridine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the reactivity of 5-Ethyl-2-methoxypyridine , comparing it with structural analogues to assist in synthetic route planning and lead optimization.

Executive Summary & Molecular Profile

5-Ethyl-2-methoxypyridine (CAS: 847345-18-0) represents a specialized class of pyridine building blocks where the electron-rich 2-alkoxy substituent and the lipophilic 5-alkyl group create a unique electronic push-pull system. Unlike its common analogue 2-methoxypyridine , the presence of the 5-ethyl group blocks the para-position relative to the nitrogen, forcing electrophilic substitution exclusively to the C3 position.

This guide compares its performance against:

  • 2-Methoxypyridine: The unsubstituted parent.

  • 5-Ethyl-2-methylpyridine (MEP): The alkyl analogue.[1]

Electronic Structure Analysis
  • 2-Methoxy Group (+M, -I): Acts as a strong Ortho-Para director. It activates the ring for Electrophilic Aromatic Substitution (EAS) and directs lithiation to C3 (Directed Ortho Metalation - DoM).

  • 5-Ethyl Group (+I): Weakly activating.[2] Crucially, it acts as a steric and positional blocker at C5, preventing the formation of C3/C5 isomer mixtures common with simple 2-methoxypyridines.

  • Pyridine Nitrogen (-I, -M): Deactivates the ring generally, but the 2-methoxy group overcomes this for EAS at specific positions.

Reactivity Comparison: Electrophilic Aromatic Substitution (EAS)

The primary advantage of 5-Ethyl-2-methoxypyridine over 2-methoxypyridine is Regiocontrol .

Comparative Data: Nitration & Bromination
SubstrateReactionMajor ProductRegioselectivityMechanism Note
2-Methoxypyridine Nitration (HNO₃/H₂SO₄)5-Nitro-2-methoxypyridine (Major) + 3-Nitro isomer (Minor)~80:20 (C5:C3)C5 is para to OMe and less sterically hindered.
5-Ethyl-2-methoxypyridine Nitration (HNO₃/H₂SO₄)3-Nitro-5-ethyl-2-methoxypyridine >95% C3 C5 is blocked. C3 is the only activated position.
5-Ethyl-2-methylpyridine Nitration3-Nitro derivative (Low Yield)PoorMethyl is weakly activating; requires harsher conditions.

Expert Insight: In 2-methoxypyridine, the C5 position is electronically favored (para to OMe) and sterically open. By using 5-Ethyl-2-methoxypyridine, you force the reaction to C3 without needing blocking/deprotecting steps. This is critical for synthesizing 3,5-disubstituted pyridines.

Reactivity Comparison: Lithiation (DoM vs. Lateral)

This is the most distinct divergence in reactivity between the Alkoxy and Alkyl variants.

Mechanism Divergence
  • 5-Ethyl-2-methoxypyridine (Ring Lithiation): The oxygen of the methoxy group coordinates with the lithium base (e.g., n-BuLi or LDA), directing deprotonation selectively to the C3 ring proton .

  • 5-Ethyl-2-methylpyridine (Lateral Lithiation): The ring protons are less acidic than the benzylic protons of the 2-methyl group. Lithiation occurs laterally on the methyl side chain, extending the carbon skeleton rather than functionalizing the ring.

LithiationComparison Substrate1 5-Ethyl-2-methoxypyridine Reagent + n-BuLi / THF Substrate1->Reagent Substrate2 5-Ethyl-2-methylpyridine Substrate2->Reagent Product1 C3-Lithio Species (Ring Functionalization) Reagent->Product1 DoM Effect (O-Li Coord) Product2 2-Lithiomethyl Species (Side-chain Extension) Reagent->Product2 pKa Acidity (Benzylic)

Figure 1: Divergent lithiation pathways. The methoxy group directs chemistry to the ring (C3), while the methyl group directs chemistry to the side-chain.

Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-2-methoxypyridine (SNAr)

Rationale: Direct alkylation of hydroxypyridines gives N-alkylated pyridones. To get the O-alkyl product, Nucleophilic Aromatic Substitution (SNAr) on a halopyridine is the standard, self-validating method.

Reagents: 5-Ethyl-2-chloropyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.5 eq), Methanol (anhydrous).

  • Setup: Charge a flame-dried round-bottom flask with 5-ethyl-2-chloropyridine dissolved in anhydrous methanol (0.5 M concentration).

  • Addition: Add NaOMe (25% wt solution in MeOH) dropwise at room temperature under N₂ atmosphere.

  • Reaction: Reflux the mixture at 65°C for 4-6 hours.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4) is incorrect; usually, the methoxy product is slightly less polar or similar. Use LC-MS for definitive confirmation (M+H = 138.1).

  • Workup: Cool to RT. Quench with water.[2] Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation or Flash Chromatography.

Protocol B: Regioselective Bromination at C3

Reagents: 5-Ethyl-2-methoxypyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Dissolution: Dissolve substrate in Acetonitrile (0.1 M).

  • Bromination: Add NBS (1.05 eq) portion-wise at 0°C to prevent over-bromination.

  • Activation: Stir at RT for 2 hours. If conversion is slow, catalytic p-TsOH (0.1 eq) can be added (acid catalysis assists electrophile generation).

  • Result: Exclusive formation of 3-bromo-5-ethyl-2-methoxypyridine .

    • Note: The 5-position is blocked by ethyl; the 6-position is deactivated by the nitrogen and lacks ortho-activation from OMe.

Physicochemical Properties Comparison

The following table summarizes the key physical and electronic properties relevant to drug design (LogP and pKa).

Property2-Methoxypyridine5-Ethyl-2-methoxypyridine5-Ethyl-2-methylpyridine
Molecular Weight 109.13137.18121.18
pKa (Conj.[2] Acid) 3.283.6 - 3.8 (Est) 6.19
LogP (Lipophilicity) 1.342.2 - 2.4 2.19
H-Bond Acceptors 2 (N, O)2 (N, O) 1 (N)
Boiling Point 142°C~185-190°C 178°C

Interpretation:

  • Basicity: 5-Ethyl-2-methoxypyridine is significantly less basic than its alkyl counterpart (MEP). The methoxy oxygen exerts an inductive withdrawing effect (-I) on the ring nitrogen, lowering the pKa despite the resonance donation to the carbons. This makes it a poorer ligand for metal coordination at the Nitrogen, but a better substrate for DoM.

  • Lipophilicity: The addition of the ethyl group increases LogP by approx 1 unit, improving membrane permeability for drug candidates derived from this scaffold.

Strategic Pathway Map

The diagram below illustrates how 5-Ethyl-2-methoxypyridine serves as a "Regio-Lock" scaffold, forcing reactions to specific sites that are otherwise difficult to target in unsubstituted pyridines.

ReactivityMap Main 5-Ethyl-2-methoxypyridine (Scaffold) EAS Electrophilic Subst. (Br2, HNO3) Main->EAS Activated Ring DoM Directed Lithiation (n-BuLi / Electrophile) Main->DoM OMe Directing Group Hydrolysis Acid Hydrolysis (HCl / H2O) Main->Hydrolysis Ether Cleavage Prod_EAS 3-Substituted Product (Exclusive Regiocontrol) EAS->Prod_EAS Blocker at C5 forces C3 Prod_DoM 3-Functionalized Derivative (C3-C4 bond formation) DoM->Prod_DoM Ortho-Lithiation Prod_Hydro 5-Ethyl-2-pyridone (Tautomeric Scaffold) Hydrolysis->Prod_Hydro Thermodynamic Product

Figure 2: Strategic reaction pathways. The 5-ethyl group acts as a "blocker," channeling EAS to C3. The 2-methoxy group acts as a "handle" for lithiation or hydrolysis to the pyridone.

References

  • Synthesis of Alkoxypyridines: Spiteller, G. (1966). The Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives. Wiley-Interscience. (General SNAr protocols for 2-chloropyridines).
  • Lithiation Mechanisms: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[3] (Details on DoM vs Lateral Lithiation in picolines vs alkoxypyridines).

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • 5-Ethyl-2-methylpyridine Data: Frank, R. L., et al. (1950).[4] "5-Ethyl-2-methylpyridine".[1][2][5][6][7] Organic Syntheses, 30, 41. Link

  • Reactivity of 2-Methoxypyridine: Gros, P., et al. (2003). "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides". Journal of Organic Chemistry, 68(6), 2243-2247. Link

Sources

Comparative DFT Protocols for Pyridine Pharmacophores: A Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Challenge

Pyridine derivatives represent a cornerstone of medicinal chemistry, acting as bioisosteres for phenyl rings to improve solubility and metabolic stability. However, their electronic structure presents a specific computational challenge: the nitrogen lone pair creates significant polarization, and the aromatic ring relies heavily on


-

stacking for biological recognition.

Standard "black-box" DFT approaches (like the ubiquitous B3LYP/6-31G*) often fail to accurately predict these properties because they neglect long-range dispersion interactions .

This guide objectively compares the performance of legacy functionals against modern dispersion-corrected alternatives. It provides a validated roadmap for predicting reactivity, pKa, and binding affinities of pyridine derivatives with high fidelity.

Methodology Benchmarking: The "Engine" Selection

The choice of functional is not a matter of preference; it is a matter of physics. For pyridine derivatives, the presence of the heteroatom and the necessity of modeling non-covalent interactions (NCIs) dictate the method.

Comparative Analysis of Functionals
FeatureB3LYP (Legacy)M06-2X (Global Hybrid)

B97X-D
(Range-Separated)
Recommendation
Geometry (Bond Lengths) Good, but often overestimates lengths.Excellent agreement with X-ray data.Excellent.M06-2X or

B97X-D

-

Stacking
FAILURE . Repulsive potentials often predicted for stacked dimers.Superior . Captures medium-range correlation (dispersion).Superior . Explicit dispersion corrections included.

B97X-D
Charge Transfer Poor. Self-interaction error leads to delocalization artifacts.Good. High HF exchange (54%) fixes many artifacts.Excellent. Long-range correction separates exchange.

B97X-D
Computational Cost Low (Baseline).Moderate (+20-30% vs B3LYP).Moderate (+20-30% vs B3LYP).

B97X-D
Decision Protocol

Do not default to B3LYP. Use the following logic to select your functional based on the specific property of the pyridine derivative you are investigating.

FunctionalSelection Start Start: Define Property Q1 Is u03c0-Stacking or Docking involved? Start->Q1 Q2 Is Charge Transfer (e.g., Push-Pull system) involved? Q1->Q2 No Res_Disp Use u03c9B97X-D or M06-2X (Dispersion Critical) Q1->Res_Disp Yes Res_CT Use CAM-B3LYP or u03c9B97X-D (Range Separation Critical) Q2->Res_CT Yes Res_Std B3LYP-D3(BJ) or PBE0 (General Purpose) Q2->Res_Std No

Figure 1: Decision tree for selecting the appropriate DFT functional for pyridine derivatives. Note the priority of dispersion corrections for heterocyclic systems.

Protocol: High-Accuracy pKa Prediction

Predicting the pKa of pyridine derivatives is critical for understanding drug solubility and permeability. Direct calculation is error-prone due to the difficulty of modeling the proton's solvation energy.

The Solution: The Thermodynamic Cycle (Born-Haber Cycle). This method cancels out systematic errors by calculating the gas-phase basicity and then adding solvation free energies.

Step-by-Step Workflow
  • Conformational Search: Generate conformers for both the neutral (

    
    ) and protonated (
    
    
    
    ) species.
  • Gas Phase Optimization:

    • Method:

      
      B97X-D / 6-31G(d,p).
      
    • Check: Ensure no imaginary frequencies.

  • Single Point Energy (High Level):

    • Method: M06-2X / 6-311++G(d,p).[1][2]

    • Why: The diffuse functions (++) are mandatory to describe the lone pair electron density correctly.

  • Solvation Energy Calculation:

    • Model:SMD (Solvation Model based on Density).[3]

    • Note: SMD consistently outperforms IEFPCM for

      
       of charged heterocycles.
      
  • Calculation:

    
    
    Where 
    
    
    
    is derived from the cycle below.

ThermodynamicCycle Gas_Acid BH+ (Gas) Gas_Base B (Gas) + H+ (Gas) Gas_Acid->Gas_Base u0394G_gas (Basicity) Solv_Acid BH+ (Solution) Gas_Acid->Solv_Acid u0394G_solv(BH+) Solv_Base B (Solution) + H+ (Solution) Gas_Base->Solv_Base u0394G_solv(B) + u0394G_solv(H+) Solv_Acid->Solv_Base u0394G_soln (Dissociation)

Figure 2: Thermodynamic cycle for pKa calculation. The cycle allows the use of accurate gas-phase thermodynamics combined with differential solvation energies.

Critical Constant: For the solvation free energy of the proton (


), use the consensus value of -265.9 kcal/mol  when using the standard state of 1 M [1].[4]

Experimental Validation & Self-Consistency

A computational model is only as good as its experimental correlation. To validate your DFT protocol for pyridine derivatives, perform the following "Self-Validating" checks:

Vibrational Frequency Check (IR/Raman)
  • Experiment: FTIR spectrum of the pyridine derivative.

  • Validation: Compare the calculated C=N stretching frequency (approx. 1580-1600 cm⁻¹) with experimental bands.

  • Scaling Factor: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values. Apply a scaling factor (e.g., 0.967 for B3LYP, 0.946 for M06-2X) before comparison [2].

Geometry Check (X-Ray)[5]
  • Experiment: Small molecule X-ray diffraction.

  • Validation: Measure the C-N-C bond angle.

  • Success Metric: The Mean Absolute Deviation (MAD) for bond lengths should be

    
    . If MAD 
    
    
    
    , your basis set lacks sufficient polarization functions (add d,p or 2d,2p).
Solvation Check (Partition Coefficient)
  • Experiment: LogP (Octanol-Water).

  • Validation: Calculate

    
     in water and octanol using the SMD model.
    
  • Success Metric: A correlation of

    
     between calculated 
    
    
    
    and experimental LogP indicates the solvation model is treating the pyridine nitrogen correctly.

References

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215-241. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum dielectric of the solvent defined by the bulk refractive index and bulk surface tension. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is a foundational pillar of scientific integrity. For a compound such as 5-Ethyl-2-methoxypyridine, a substituted pyridine with potential applications in medicinal chemistry, establishing a robust analytical profile is not merely a procedural step but a critical determinant of its developmental trajectory. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative framework for the cross-validation of analytical results for 5-Ethyl-2-methoxypyridine. Moving beyond a simple recitation of methods, this document elucidates the synergistic interplay between orthogonal analytical techniques, offering a blueprint for generating a comprehensive and defensible analytical data package.

The core principle underpinning this guide is the concept of orthogonal validation : the use of multiple, disparate analytical methods to interrogate the same sample. By leveraging techniques that rely on fundamentally different physicochemical principles—such as chromatographic separation, mass-to-charge ratio, and nuclear magnetic resonance—a more complete and reliable understanding of a compound's identity, purity, and quantity can be achieved. This approach is not only a best practice but is also in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure development and validation.[1][2][3][4]

The Analytical Imperative: A Multi-Modal Approach

A single analytical technique, however powerful, provides only one perspective on a molecule's properties. A comprehensive understanding necessitates a multi-modal approach, where the strengths of one technique compensate for the limitations of another. For 5-Ethyl-2-methoxypyridine, a small organic molecule, the primary analytical arsenal includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: High-level workflow for the analytical characterization and cross-validation of 5-Ethyl-2-methoxypyridine.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[5][6] Its versatility allows for the separation of the target compound from impurities and degradation products.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is recommended.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 5-Ethyl-2-methoxypyridine (a preliminary scan would be necessary). For the related compound 5-Ethyl-2-methylpyridine, a detection wavelength of 250 nm has been used.[7]

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter.

ParameterRecommended Starting Conditions
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions for re-equilibration. A typical run might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV Diode Array Detector (DAD) to monitor multiple wavelengths.
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Identity and Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, which allows for confident identification of the target compound and any volatile impurities.[8]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature ramp is used to ensure good separation of compounds with different boiling points. A starting point could be an initial hold at a lower temperature, followed by a ramp to a higher temperature.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern for library matching.

ParameterRecommended Starting Conditions
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.[10] For 5-Ethyl-2-methoxypyridine, both ¹H and ¹³C NMR are essential for confirming its structure.

While specific spectra for 5-Ethyl-2-methoxypyridine are not publicly available, we can predict the expected signals based on the structure and data from similar compounds like 2-methoxypyridine and 5-ethyl-2-methylpyridine.[1][11][12]

Predicted ¹H NMR Signals for 5-Ethyl-2-methoxypyridine:
  • A singlet for the methoxy group protons (-OCH₃).

  • A quartet and a triplet for the ethyl group protons (-CH₂CH₃).

  • Three distinct signals in the aromatic region for the pyridine ring protons.

Predicted ¹³C NMR Signals for 5-Ethyl-2-methoxypyridine:
  • A signal for the methoxy carbon.

  • Two signals for the ethyl group carbons.

  • Five distinct signals for the pyridine ring carbons.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. Further 2D NMR experiments like COSY and HSQC can be performed to confirm connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Ethyl-2-methoxypyridine, FTIR can confirm the presence of the pyridine ring, the ether linkage, and the alkyl groups.

Expected Characteristic FTIR Absorptions:
  • C-O stretching (from the methoxy group) in the region of 1250-1000 cm⁻¹.

  • C=N and C=C stretching (from the pyridine ring) in the region of 1600-1400 cm⁻¹.

  • C-H stretching (from the alkyl groups and the aromatic ring) in the region of 3100-2850 cm⁻¹.

  • C-H bending vibrations that can provide information about the substitution pattern on the pyridine ring.

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), as a KBr pellet for solids, or as a thin film on a salt plate.

The Synergy of Cross-Validation: Weaving a Coherent Narrative

The true power of this multi-technique approach lies in the cross-validation of the results. The data from each technique should be consistent and complementary, building a self-validating system.

Caption: Logical flow of cross-validating analytical data from orthogonal techniques.

A Practical Cross-Validation Scenario:
  • Identity Confirmation: The molecular weight determined by the molecular ion in the GC-MS spectrum should match the expected molecular weight of 5-Ethyl-2-methoxypyridine (C₈H₁₁NO, MW: 137.18 g/mol ). The fragmentation pattern should be consistent with the proposed structure. This identity is then unequivocally confirmed by the detailed structural information from ¹H and ¹³C NMR spectroscopy.

  • Purity Assessment: HPLC is the primary tool for quantifying purity. A high-purity sample should show a single major peak. Any minor peaks are potential impurities. GC-MS can corroborate this purity assessment, especially for volatile impurities that might not be well-resolved by HPLC. NMR can also provide an estimate of purity by comparing the integrals of the compound's signals to those of any impurities.

  • Structural Integrity: The functional groups identified by FTIR (e.g., C-O stretch, aromatic ring vibrations) must be consistent with the structure determined by NMR. For instance, the presence of a strong C-O stretching band in the FTIR spectrum supports the methoxy group identified in the NMR spectra.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical results for 5-Ethyl-2-methoxypyridine using a combination of HPLC, GC-MS, NMR, and FTIR is not merely an exercise in data collection. It is a systematic process of building a robust and defensible scientific argument for the identity, purity, and structure of the compound. By embracing the principles of orthogonal analysis and adhering to a rigorous validation framework, researchers can ensure the integrity of their data, providing a solid foundation for subsequent research and development activities. This comprehensive approach minimizes the risk of costly errors and ensures that decisions are based on a scientifically sound understanding of the molecule .

References

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • 5-Ethyl-2-methylpyridine. SIELC Technologies. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Comparing GC–MS, HPLC and 1H NMR analysis of beef longissimus dorsi tissue extracts to determine the effect of suspension technique and ageing. ResearchGate. Available at: [Link]

  • Cross-validation (analytical chemistry). Wikipedia. Available at: [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. OMICS International. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

  • The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Available at: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. ALWSCI. Available at: [Link]

  • Representation of substituted pyridines. ResearchGate. Available at: [Link]

  • Validation of Analytical Methods and Procedures. LabCompliance. Available at: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. METU OpenCourseWare. Available at: [Link]

  • Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. Elsevier. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS. New Science Society. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. Impact Factor. Available at: [Link]

  • Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues. PubMed. Available at: [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. Available at: [Link]

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Comparative Analysis of Synthesis Routes for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

The pyridine scaffold remains the premier heterocycle in FDA-approved pharmaceuticals, yet its regioselective construction poses persistent challenges. This guide objectively compares three distinct synthetic paradigms: the classical Hantzsch synthesis (for scale and symmetry), Cobalt-catalyzed [2+2+2] cycloaddition (for precision polysubstitution), and C-H functionalization via Minisci-type reactions (for late-stage diversity).

Quick Decision Matrix:

  • Choose Hantzsch if: You need multi-gram/kilogram scale of symmetrical 2,6-disubstituted pyridines and cost is the primary driver.

  • Choose Co-Catalyzed [2+2+2] if: You require high atom economy, non-symmetrical polysubstitution (especially pentasubstituted), or are building complex fused systems.

  • Choose Regioselective Minisci if: You are in late-stage lead optimization and need to append alkyl/aryl groups to an existing pyridine core without de novo ring construction.

The Strategic Landscape

The fundamental challenge in pyridine synthesis is regiocontrol . Electrophilic aromatic substitution (SEAr) on pyridines is notoriously difficult due to the electron-deficient ring, often requiring harsh conditions that are incompatible with sensitive drug linkers. Therefore, modern strategies have shifted toward either de novo ring construction (Cycloaddition) or radical-based functionalization (Minisci).

Synthesis Strategy Decision Tree

PyridineStrategy Start Target Pyridine Structure Symmetry Is the target symmetrical? Start->Symmetry Scale Scale > 100g? Symmetry->Scale Yes Subst Substitution Pattern? Symmetry->Subst No Hantzsch Method A: Modified Hantzsch (Robust, Scalable) Scale->Hantzsch Yes Cyclo Method B: Co-Cat [2+2+2] (De Novo, High Precision) Scale->Cyclo No Subst->Cyclo Polysubstituted / Fused Minisci Method C: C-H Activation (Late-Stage Functionalization) Subst->Minisci Mono-functionalization

Figure 1: Strategic decision tree for selecting the optimal pyridine synthesis route based on structural symmetry and scale.

Deep Dive: Comparative Methodology
Method A: Modified Hantzsch Synthesis

The Backbone of Scale. The classical Hantzsch reaction produces 1,4-dihydropyridines (1,4-DHPs), which must be oxidized to pyridines.

  • Mechanism: Condensation of aldehyde,

    
    -keto ester, and ammonia.[1][2][3]
    
  • Critical Limitation: The oxidation step (aromatization) often uses toxic reagents (HNO

    
    , CrO
    
    
    
    ).
  • Modern Solution: Use of green oxidants like FeCl

    
    , MnO
    
    
    
    , or photocatalytic aromatization to improve safety profiles.
  • Best For: Symmetrical 2,6-dimethyl-3,5-dicarboxylate derivatives (e.g., Nifedipine analogs).

Method B: Cobalt-Catalyzed [2+2+2] Cycloaddition

The Precision Architect. This method constructs the pyridine ring from two alkynes and a nitrile. It is the most atom-economical route for complex pyridines.

  • Mechanism: Oxidative cyclization of alkynes to a metallacyclopentadiene, followed by nitrile insertion and reductive elimination.[4]

  • Key Advantage: Ability to synthesize penta-substituted pyridines in a single step.

  • Regioselectivity: Controlled by the steric bulk of the catalyst (Cp* vs Cp) and the electronic nature of the alkyne.

  • Catalyst System: High-activity systems using Cp*Co(I) generated in situ from air-stable Co(III) precursors have revolutionized this field, removing the need for gloveboxes.

Method C: Regioselective Minisci Reaction

The Late-Stage Editor. Radical addition to the pyridine ring.[5][6]

  • Classical Issue: Poor regioselectivity.[6] Radical addition typically yields a mixture of C2 and C4 isomers.[6]

  • Modern Breakthrough: The Baran C-4 Blocking Strategy . By using a maleate-derived blocking group, researchers can force alkylation exclusively to the C4 position, or use specific radical precursors for C2 selectivity.

  • Utility: Ideal for "structure-activity relationship" (SAR) campaigns where a medicinal chemist needs to quickly diversify a core scaffold.

Data-Driven Comparison

Table 1: Comparative Metrics of Synthesis Routes

FeatureModified HantzschCo-Catalyzed [2+2+2]C-H Activation (Minisci)
Primary Scope Symmetrical, 2,6-subst.Polysubstituted, Fused ringsAlkylation of existing rings
Atom Economy Low (Loss of H2O/H2)High (100% in theory) Moderate (Radical waste)
Regiocontrol Dictated by precursorsSteric/Electronic controlVariable (Requires blocking)
Yield (Typical) 60–85%70–95%40–65%
Scalability High (kg scale) Moderate (Catalyst cost)Low (mg to g scale)
Conditions Thermal, AcidicMild, NeutralOxidative, Acidic
Experimental Protocols
Protocol 1: High-Yield Cobalt-Catalyzed [2+2+2] Cycloaddition

Derived from recent high-performance protocols (e.g., Yoshikai et al., RSC).

Objective: Synthesis of a pentasubstituted pyridine from internal alkynes and benzonitrile.

Reagents:

  • Alkyne: 3-Hexyne (2.0 equiv)

  • Nitrile: Benzonitrile (1.0 equiv)

  • Pre-catalyst: CoCl

    
    (phen) (5 mol%)
    
  • Reductant: Zn powder (10 mol%)

  • Lewis Acid: ZnBr

    
     (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Workflow:

  • Catalyst Activation: In a screw-cap vial, combine CoCl

    
    (phen) (5 mol%), Zn powder (10 mol%), and ZnBr
    
    
    
    (10 mol%) in dry DCE. Stir at room temperature for 10 minutes to generate the active Co(I) species in situ.
  • Addition: Add Benzonitrile (1.0 mmol) and 3-Hexyne (2.0 mmol) to the mixture.

  • Reaction: Seal the vial and heat to 80°C for 3–6 hours.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove zinc residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Expected Yield: >85% for alkyl-substituted pyridines.

Mechanistic Pathway (Co-Cycle):

CoCycle CoI Active Co(I) Species Coord Bis-Alkyne Coordination CoI->Coord + 2 Alkynes Metalla Cobaltacyclopentadiene (Intermediate) Coord->Metalla Oxidative Cyclization Insert Nitrile Insertion Metalla->Insert + Nitrile Elim Reductive Elimination Insert->Elim Elim->CoI Regenerate Product Pyridine Product Elim->Product

Figure 2: Catalytic cycle for Cobalt-mediated pyridine synthesis.[7] The formation of the cobaltacyclopentadiene is the rate-determining step in many variations.

Protocol 2: C-4 Selective Minisci Alkylation

Based on the Baran Maleate-Blocking Method (JACS, 2021).

Objective: Selective alkylation at the C-4 position of a pyridine.

Reagents:

  • Substrate: Pyridine[2][3][6][8][9][10][11][12][13][14]

  • Blocker: Dialkyl maleate

  • Radical Source: Carboxylic acid (R-COOH)

  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
  • Catalyst: AgNO

    
    
    

Workflow:

  • Blocking: React pyridine with dialkyl maleate to form the bis-maleate salt (blocking C2/C6 positions sterically or electronically directing to C4).

  • Radical Addition: Dissolve the blocked salt (0.5 mmol) in DCE/H

    
    O (1:1). Add Carboxylic Acid (2.0 equiv), AgNO
    
    
    
    (20 mol%), and Persulfate (2.0 equiv).
  • Reaction: Stir at 50°C for 2 hours.

  • Deprotection: Treat the crude mixture with base (DBU) to remove the blocking group and restore aromticity.

  • Result: Exclusive C-4 alkylated pyridine.

References
  • Royal Society of Chemistry. (2025). In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

  • Choi, J., et al. (Baran Lab). (2021).[13] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

  • Tohoku University. (2024). Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Ethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat substituted pyridines as generic organic bases.[1] This is a safety blind spot. 5-Ethyl-2-methoxypyridine is not just a building block; it is a lipophilic pyridine derivative.[1] Its ethyl and methoxy substituents increase its solubility in lipids—meaning it can penetrate the skin barrier more effectively than unsubstituted pyridine, carrying potential neurotoxic risks alongside standard irritation hazards.[1]

This guide moves beyond "compliance" to "exposure elimination."[2][3] We prioritize the Hierarchy of Controls : Engineering controls (fume hoods) are your primary defense; PPE is your last line of defense, not your first.[1]

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the enemy.[1]

Hazard ClassClassificationCritical Insight for Researchers
Acute Toxicity H302 (Harmful if swallowed)High risk during weighing/solid handling.[1] Do not underestimate oral toxicity via hand-to-mouth contamination.[1]
Skin/Eye Irritation H315 / H319 Causes significant inflammation. The methoxy group can hydrolyze in vivo, potentially altering toxicity profiles.[1]
Respiratory H335 (Irritation)Volatility is moderate but odor threshold is low. If you smell it, you are already over-exposed.[1]
Flammability Combustible Liquid Flash point is approx. ~65–70°C. It is not highly flammable like acetone, but it will burn if heated or exposed to static discharge.[1]

PPE Selection Matrix: The "Self-Validating" System

Standard nitrile gloves are insufficient for prolonged contact with pyridine derivatives. Pyridines can permeate 4-mil nitrile gloves in <6 minutes .[1]

A. Hand Protection Strategy
  • Routine Handling (Splash Risk Only):

    • Primary: Nitrile (minimum 5 mil).

    • Protocol: Change immediately upon any splash. Change every 30 minutes of routine use.

  • High-Risk Handling (Immersion/Spill Cleanup):

    • Primary: Silver Shield® (Laminate) or Butyl Rubber.

    • Secondary (Outer): Standard Nitrile (for dexterity and grip).

    • Why: Laminate films provide >4 hours of breakthrough protection against aromatics, whereas nitrile fails rapidly.[1]

B. Eye & Face Protection[2][3][4][5][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate because vapors can bypass the side shields and irritate the ocular mucosa.

  • High Volume (>500 mL): Add a Face Shield over goggles.

C. Respiratory Protection
  • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Emergency (Spill outside hood): Full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.

Visual Logic: PPE Decision Framework

Use this logic flow to determine your gear requirements before opening the bottle.

PPE_Decision_Matrix Start Task Assessment Volume Volume / State? Start->Volume Small < 10mL / Analytical Volume->Small Large > 10mL / Synthesis Volume->Large Spill Spill / Cleanup Volume->Spill Small_PPE PPE: Nitrile (5mil) + Splash Goggles + Lab Coat Small->Small_PPE Large_PPE PPE: Double Glove (Nitrile) OR Butyl + Face Shield Large->Large_PPE Spill_PPE PPE: Silver Shield (Laminate) + Respirator (ABEK) + Tyvek Suit Spill->Spill_PPE Hood Is Fume Hood Available? Small_PPE->Hood Large_PPE->Hood Hood_Yes Proceed in Hood Hood->Hood_Yes Yes Hood_No STOP: Do Not Proceed Hood->Hood_No No

Caption: Decision matrix for selecting PPE based on operational volume and risk level.

Operational Protocol: Cradle-to-Grave Handling

This protocol ensures that the chemical is never exposed to the open lab environment.

Phase 1: Receipt & Storage
  • Inspect: Upon receipt, check the bottle seal. If the bottle smells of pyridine before opening, the cap is compromised.[1]

  • Store: Store in a dedicated flammables cabinet , segregated from strong oxidizers (e.g., nitric acid, peroxides).[1]

  • Environment: Keep cool and dry. Pyridines are hygroscopic; moisture absorption can ruin downstream stoichiometry.[1]

Phase 2: Active Handling (Synthesis)
  • Equilibration: Allow the bottle to reach room temperature inside the fume hood to prevent pressure buildup or condensation.

  • Transfer:

    • Preferred: Syringe transfer (Sure-Seal cap) for volumes < 20 mL.[1]

    • Alternative: Pouring must be done through a funnel into a pre-weighed vessel. Never weigh on an open benchtop balance.

  • Quenching: If used as a reagent, ensure the reaction is quenched (neutralized) before removing the flask from the hood.

Phase 3: Waste & Disposal
  • Segregation: Dispose of in Halogen-Free Organic Solvent waste streams (unless mixed with halogenated solvents).

  • pH Adjustment: Do not mix with acidic waste streams without considering exotherms.

  • Container: Keep waste containers closed. The "pyridine odor" is a common cause of false alarms for gas leaks in research buildings.

Emergency Response Scenarios

ScenarioImmediate ActionSecondary Action
Skin Contact Wash for 15 mins with soap/water.[1][2] Do not use organic solvents (ethanol/acetone) to wash; they increase absorption.Seek medical evaluation.[2][3][4][5][6] Monitor for neurological symptoms (dizziness).
Eye Splash Flush for 15 mins at eyewash station. Hold eyelids open.Transport to ER. Alkalines can cause deep tissue damage that isn't immediately painful.
Spill (>100mL) Evacuate the immediate area. Close lab doors.Call EHS. Do not attempt cleanup without SCBA or Full-Face Respirator.[1]

Workflow Visualization

Handling_Workflow cluster_safety Safety Barrier (Fume Hood) Storage Storage (Flammables Cab) Transfer Transfer (Fume Hood Only) Storage->Transfer Check Seals Reaction Reaction (Closed System) Transfer->Reaction Syringe/Funnel Quench Quench/Neutralize Reaction->Quench Complete Waste Disposal (Solvent Stream) Quench->Waste pH Check

Caption: Operational workflow emphasizing the containment of the chemical within the fume hood during active phases.

References

  • Fluorochem Ltd. (2024).[6] Safety Data Sheet: 5-Ethenyl-2-methoxy-pyridine (Similar Compound Hazard Data). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Ethyl-2-methylpyridine (Analogous Hazard Data). Retrieved from

  • Ansell Healthcare. (2024). Chemical Resistance Guide: Permeation & Degradation Data (Pyridine). Retrieved from

  • Sigma-Aldrich. (2025).[4] Product Specification & Safety: 5-Ethyl-2-methylpyridine.[1][2][3][6][7] Retrieved from [1]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.